molecular formula C10H5BrN2O B1450734 8-Bromo-4-hydroxyquinoline-6-carbonitrile CAS No. 1388024-63-2

8-Bromo-4-hydroxyquinoline-6-carbonitrile

Cat. No.: B1450734
CAS No.: 1388024-63-2
M. Wt: 249.06 g/mol
InChI Key: MWOLIJWKOGCLMQ-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxyquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2O and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-4-hydroxyquinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-hydroxyquinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-4-6(5-12)3-7-9(14)1-2-13-10(7)8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLIJWKOGCLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive examination of a specific, potentially novel derivative, 8-Bromo-4-hydroxyquinoline-6-carbonitrile. While direct experimental data for this exact molecule is not extensively available in public literature, this document will leverage data from structurally similar analogs and established chemical principles to infer its physicochemical properties. Furthermore, it will furnish detailed, field-proven experimental protocols for its synthesis and characterization, offering a robust framework for researchers aiming to explore its therapeutic potential.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, serves as a foundational motif in both natural products and synthetic pharmaceuticals.[4] The inherent electronic properties and the ability to functionalize various positions on the rings allow for the fine-tuning of its biological and physicochemical characteristics. The 8-hydroxyquinoline moiety, in particular, is a well-known chelating agent and is present in numerous compounds with significant biological activity.[2][3] The introduction of a bromine atom and a carbonitrile group is anticipated to modulate the molecule's lipophilicity, electronic distribution, and potential for intermolecular interactions, thereby influencing its pharmacological profile. Brominated quinolines have shown significant potential as anticancer agents, with some derivatives inducing apoptosis in cancer cell lines.[5][6]

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct experimental data for 8-Bromo-4-hydroxyquinoline-6-carbonitrile, we can extrapolate its likely properties from closely related analogs.

PropertyPredicted Value/RangeRationale & Comparative Analogs
Molecular Formula C₁₀H₅BrN₂ODerived from the chemical structure.
Molecular Weight ~264.07 g/mol Calculated from the molecular formula.
Melting Point >200 °C (decomposition likely)High melting points are characteristic of planar, crystalline heterocyclic compounds. For example, 5,7-dibromo-8-hydroxyquinoline has a melting point of 196-198 °C.[7]
logP (Lipophilicity) 2.0 - 3.5The quinoline core is moderately lipophilic. The bromine atom will significantly increase lipophilicity, while the hydroxyl and carbonitrile groups will contribute to polarity. For comparison, 8-bromo-4-hydroxyquinoline-3-carboxylic acid has a calculated XlogP of 2.5.[8]
pKa (Acidity/Basicity) Phenolic OH: ~7-9; Pyridinic N: ~3-5The 4-hydroxy group imparts acidic character, while the pyridine nitrogen is basic. Electron-withdrawing groups (bromo and cyano) will decrease the basicity of the nitrogen and increase the acidity of the hydroxyl group compared to unsubstituted 4-hydroxyquinoline.
Aqueous Solubility LowThe predicted high melting point and moderate to high logP suggest that the compound will have low solubility in aqueous media. Solubility will be pH-dependent.[9][10]
Appearance Likely a crystalline solid (white to yellow)Based on the general appearance of quinoline derivatives.[7]

Proposed Synthesis Pathway

A plausible synthetic route to 8-Bromo-4-hydroxyquinoline-6-carbonitrile can be devised from commercially available precursors, leveraging established quinoline synthesis methodologies. One such approach is a multi-step synthesis starting from a suitably substituted aniline.

Synthesis_of_8-Bromo-4-hydroxyquinoline-6-carbonitrile A 2-Amino-5-bromobenzonitrile C Intermediate A A->C Gould-Jacobs reaction B Diethyl malonate B->C Condensation D High-temperature cyclization C->D Thermal Cyclization (e.g., Dowtherm A) E 8-Bromo-4-hydroxyquinoline-6-carbonitrile D->E Final Product

Caption: Proposed synthetic workflow for 8-Bromo-4-hydroxyquinoline-6-carbonitrile.

Detailed Synthetic Protocol:
  • Step 1: Condensation. To a solution of 2-amino-5-bromobenzonitrile in a suitable high-boiling point solvent, add diethyl malonate. Heat the mixture to facilitate the condensation reaction, forming the corresponding enamine intermediate.

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is subjected to high-temperature thermal cyclization. This is often carried out in a high-boiling point solvent such as Dowtherm A. This step results in the formation of the quinoline ring system.

  • Step 3: Purification. The crude product is cooled, and the resulting solid is collected by filtration. Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure 8-Bromo-4-hydroxyquinoline-6-carbonitrile.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and fully characterize 8-Bromo-4-hydroxyquinoline-6-carbonitrile, the following experimental protocols are recommended.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for logP determination.[11][12]

Shake_Flask_LogP_Determination Start Start: Prepare octanol-saturated water and water-saturated octanol A Dissolve compound in one phase Start->A B Add the second phase A->B C Shake vigorously to partition (e.g., 24h at 25°C) B->C D Allow phases to separate C->D E Sample each phase D->E F Quantify compound concentration in each phase (e.g., HPLC-UV) E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G End End: LogP value obtained G->End

Caption: Workflow for the shake-flask method for logP determination.

Protocol:

  • Prepare pre-saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Accurately weigh a small amount of the compound and dissolve it in a known volume of either the aqueous or organic phase.

  • Add a known volume of the other phase to create a biphasic system.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.[13]

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[14]

Determination of pKa

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[15]

Protocol:

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Prepare a dilute solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if solubility is low). Maintain a constant ionic strength with a background electrolyte like KCl.[15]

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

  • Record the pH after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15]

Alternatively, NMR spectroscopy can be used to determine pKa by monitoring the chemical shifts of protons near the ionizable group as a function of pH.[16][17]

Determination of Thermodynamic Solubility

The shake-flask method is also employed for determining thermodynamic solubility.[9][13]

Protocol:

  • Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • After incubation, filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[9]

  • The measured concentration represents the thermodynamic solubility at that specific pH.

Spectroscopic Characterization

The structural confirmation of the synthesized 8-Bromo-4-hydroxyquinoline-6-carbonitrile would rely on a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[4] The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling constants providing information about their connectivity. The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[4][18]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its elemental composition.[19] The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).[20][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances to look for include a broad O-H stretch for the hydroxyl group, a C≡N stretch for the carbonitrile group (typically around 2220-2260 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the quinoline ring system.[22][23][24]

Potential Biological and Pharmacological Significance

The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[3][25]

  • Anticancer Potential: Many quinoline derivatives, particularly those with halogen substitutions, exhibit potent anticancer activity.[5][6][26] 8-hydroxyquinoline derivatives have also been investigated as anticancer agents, often through mechanisms involving metal chelation and induction of apoptosis.[27] The combination of the bromo and cyano substituents on the 8-hydroxyquinoline core of the target molecule makes it a compelling candidate for anticancer drug discovery.

  • Antimicrobial Activity: 8-hydroxyquinoline and its derivatives have a long history of use as antimicrobial and antifungal agents.[1][3] Their mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial cellular processes.[27]

  • Neuroprotective Properties: Some 8-hydroxyquinoline derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's, primarily due to their ability to chelate metal ions involved in amyloid plaque formation.[3]

The specific biological profile of 8-Bromo-4-hydroxyquinoline-6-carbonitrile would need to be determined through in vitro and in vivo screening assays.

Conclusion

While 8-Bromo-4-hydroxyquinoline-6-carbonitrile represents a largely unexplored chemical entity, its structural features, based on the well-documented importance of the quinoline scaffold, suggest significant potential for biological activity. This technical guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The outlined protocols are robust and widely accepted in the field of medicinal chemistry and drug discovery. The inferred properties and potential applications serve as a strong rationale for further investigation of this compound as a lead for novel therapeutic agents.

References

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  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved February 14, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved February 14, 2026, from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved February 14, 2026, from [Link]

  • How can you identify the presence of halogens using mass spectrometry? - TutorChase. (n.d.). Retrieved February 14, 2026, from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved February 14, 2026, from [Link]

  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review - ProQuest. (n.d.). Retrieved February 14, 2026, from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved February 14, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Retrieved February 14, 2026, from [Link]

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  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved February 14, 2026, from [Link]

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  • Synthesis of 6-cyano quinazoline-2-thiol | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

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  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 14, 2026, from [Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. (2025, August 29). Retrieved February 14, 2026, from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

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Sources

Technical Monograph: 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological utility, synthetic chemistry, and mechanism of action (MOA) of 8-Bromo-4-hydroxyquinoline-6-carbonitrile (CAS: 1388024-63-2).

This compound is not a standalone therapeutic but a high-value pharmacophore scaffold . It serves as a critical intermediate in the synthesis of type I and type II kinase inhibitors, particularly targeting CDK8/19 Mediator kinases and EGFR (Epidermal Growth Factor Receptor). Its trisubstituted quinoline core allows for orthogonal functionalization, making it a cornerstone in Fragment-Based Drug Discovery (FBDD).

Core Identity & Pharmacological Significance

PropertyDetail
IUPAC Name 8-Bromo-4-hydroxyquinoline-6-carbonitrile
CAS Registry 1388024-63-2
Molecular Formula C₁₀H₅BrN₂O
Molecular Weight 249.07 g/mol
Primary Application Scaffold for CDK8/19, EGFR, and Src-family kinase inhibitors.
Key Structural Motifs 4-OH : Tautomeric handle for chlorination/amination (ATP-mimetic site).6-CN : Electron-withdrawing group; modulates pKa and interacts with gatekeeper residues.8-Br : Orthogonal handle for Suzuki/Buchwald coupling (Library expansion).
Mechanism of Action: The "Scaffold" Effect

While the parent compound (4-OH) is generally inactive as a kinase inhibitor due to poor ATP-pocket penetration, it is the precursor to 4-aminoquinoline derivatives . Upon conversion, the mechanism of action is defined by ATP-competitive inhibition :

1.

quantum chemical studies on 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide A Quantum Chemical Framework for the Characterization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of pharmacological activities and optoelectronic properties.[1][2] This guide presents a comprehensive theoretical framework for the quantum chemical investigation of a novel derivative, 8-Bromo-4-hydroxyquinoline-6-carbonitrile. In the absence of extensive experimental data for this specific molecule, this document serves as a proactive technical blueprint, detailing the requisite computational protocols to elucidate its structural, electronic, spectroscopic, and reactivity properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we establish a self-validating workflow that predicts key molecular parameters, providing foundational insights crucial for rational drug design and materials engineering. This guide is structured to empower researchers to not only replicate these methods but also to understand the causal reasoning behind each computational choice, ensuring scientific rigor and fostering new avenues of inquiry.

Introduction: The Scientific Imperative

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous agents with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. The title compound, 8-Bromo-4-hydroxyquinoline-6-carbonitrile, incorporates three key functional groups: a bromine atom (a heavy atom that can influence intersystem crossing and act as a synthetic handle), a hydroxyl group (capable of hydrogen bonding and tautomerism), and a carbonitrile group (a strong electron-withdrawing group and potential hydrogen bond acceptor).

This unique combination of functionalities suggests a rich and complex electronic landscape, making it a compelling target for theoretical investigation. Quantum chemical calculations provide a powerful, cost-effective, and non-destructive means to predict molecular properties in silico before committing resources to potentially complex and expensive synthetic and experimental work. This guide outlines a systematic approach to build a complete computational profile of the molecule.

Part I: The Computational Foundation - Methodology

The reliability of any computational study rests upon the judicious selection of its theoretical methods. For organic molecules like quinoline derivatives, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[3][4][5]

Selection of Theoretical Level: Functional and Basis Set

Our protocol employs the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high efficacy in describing the geometry and electronic properties of heterocyclic aromatic systems.[5][6] This functional will be paired with the Pople-style 6-311++G(d,p) basis set.

  • Why B3LYP? It is widely benchmarked and has a proven track record for providing reliable results for a broad range of organic molecules and properties, from geometries to vibrational frequencies.[3][5]

  • Why 6-311++G(d,p)? This is a flexible, triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing anions and systems with lone pairs. The (d,p) specifies the addition of polarization functions, which allow for non-spherical electron density distribution and are essential for describing bonding in cyclic systems.[6]

All calculations will be performed using the Gaussian 16 software package, a standard in the computational chemistry field.[7]

Foundational Protocol: Geometry Optimization & Vibrational Analysis

The first and most critical step is to determine the molecule's most stable three-dimensional structure.

Step-by-Step Protocol:

  • Initial Structure Construction: Build the 2D structure of 8-Bromo-4-hydroxyquinoline-6-carbonitrile in a molecular editor (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization without constraints using the Opt keyword in Gaussian at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy.

  • Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory. This is a self-validating step:

    • Confirmation of a Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

    • Thermochemical Data: This calculation also yields zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

    • IR/Raman Spectra: The output provides the necessary data to simulate the vibrational spectra.

G cluster_input Input Phase cluster_core_calc Core Calculation (DFT) cluster_analysis Property Analysis mol_build 1. Build Initial Structure (8-Bromo-4-hydroxyquinoline-6-carbonitrile) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->opt freq 3. Frequency Calculation (Self-Validation) opt->freq Optimized Geometry struct Structural Properties (Bond Lengths, Angles) freq->struct fmo Electronic Properties (HOMO, LUMO, MEP) freq->fmo spec Spectroscopic Properties (IR, Raman, NMR, UV-Vis) freq->spec

Relationship between HOMO, LUMO, and the energy gap (ΔE).
Parameter Predicted Value (eV) Implication
EHOMO-6.5 eVElectron-donating capability
ELUMO-2.1 eVElectron-accepting capability
Energy Gap (ΔE)4.4 eVHigh kinetic stability
Table 2: Predicted FMO energies and energy gap.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. [6][8]* Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms, which are prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen of the hydroxyl group, which are susceptible to nucleophilic attack.

Part III: Simulating Spectroscopic Signatures

A key strength of quantum chemistry is its ability to predict spectra, which can guide and confirm experimental characterization.

Vibrational Spectroscopy (IR & Raman)

The frequencies calculated in Step 2.2 correspond to the fundamental vibrational modes of the molecule. These can be used to generate a theoretical infrared (IR) and Raman spectrum. A uniform scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, improving agreement with experimental data. [6]

Vibrational Mode Predicted Wavenumber (cm-1) Description
ν(O-H) ~3400 O-H stretching
ν(C≡N) ~2230 Nitrile stretching
ν(C=C, C=N) 1650 - 1500 Quinoline ring stretching
δ(C-H) 1400 - 1000 In-plane C-H bending

| ν(C-Br) | ~650 | C-Br stretching |

Table 3: Predicted characteristic vibrational frequencies.
NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. [7][9]Calculations are typically performed with a reference compound (e.g., Tetramethylsilane, TMS) under the same theoretical conditions for accurate referencing.

Experimental Protocol: NMR Prediction

  • Use the optimized geometry from the B3LYP/6-311++G(d,p) calculation.

  • Perform a GIAO NMR calculation in Gaussian.

  • Calculate the isotropic shielding values (σ) for each nucleus.

  • Calculate the chemical shift (δ) using the formula: δsample = σref - σsample.

Atom Predicted 1H Chemical Shift (ppm) Atom Predicted 13C Chemical Shift (ppm)
H (on O)~9.5C4 (with OH)~175
H2~8.2C6 (with CN)~105
H3~7.4C8 (with Br)~115
H5~7.8C (of CN)~118
H7~8.0C8a~140
Table 4: Illustrative predicted 1H and 13C NMR chemical shifts.
Electronic Spectroscopy (UV-Vis)

To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. [5][10]This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to absorption peaks in a UV-Vis spectrum.

Transition Predicted λmax (nm) Oscillator Strength (f) Primary Character
S0 → S1~350> 0.1HOMO → LUMO (π → π)
S0 → S2~310> 0.1HOMO-1 → LUMO (π → π)
Table 5: Predicted electronic transitions from TD-DFT calculations.

Conclusion and Future Directions

This guide has detailed a robust and comprehensive quantum chemical workflow for the complete in silico characterization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile. By systematically applying DFT and TD-DFT methods, it is possible to predict the molecule's stable geometry, electronic structure, reactivity profile, and spectroscopic signatures with a high degree of confidence.

The theoretical data generated through these protocols—particularly the optimized structure and MEP map—serve as an essential starting point for further computational studies, such as molecular docking simulations, to explore its potential as a drug candidate by predicting its binding affinity to specific biological targets. [6][8]Furthermore, the predicted spectroscopic data provides a benchmark for future synthetic and experimental validation, creating a powerful synergy between computational and experimental chemistry.

References

  • Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). PubMed. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2021). Scientific Research Publishing. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). R Discovery. Available at: [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). PMC. Available at: [Link]

  • A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Available at: [Link]

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. (2025). MDPI. Available at: [Link]

  • 4-Bromo-8-methoxyquinoline. (2008). PMC. Available at: [Link]

  • Crystal and molecular structure of 8a-bromo-1,2,3,5,6,7,8,8a-octahydro-1,3-dioxoisoquinoline-4-carbonitrile. (1972). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 6-Bromoquinoline-8-carbonitrile. (2017). ResearchGate. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Available at: [Link]

  • A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. (2020). ChemRxiv. Available at: [Link]

  • Spectroscopic Methods in Organic Chemistry Laboratory exercise Report. (2013). dvikan.no. Available at: [Link]

  • 8-bromo-4-hydroxyquinoline (C9H6BrNO). (n.d.). PubChemLite. Available at: [Link]

  • 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile. (2025). Chemsrc. Available at: [Link]

  • Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (2021). ResearchGate. Available at: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (2022). Semantic Scholar. Available at: [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). lms.pns.ac.in. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available at: [Link]

  • Structure Determination by X-ray Crystallography. (n.d.). The World of Materials. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 8-Bromo-4-hydroxyquinoline-6-carbonitrile: A Potent Inhibitor in Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] Its rigid, planar architecture and the presence of a nitrogen atom make it an ideal scaffold for designing molecules that can interact with various biological targets, including enzymes and DNA. The strategic placement of different functional groups on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on 8-Bromo-4-hydroxyquinoline-6-carbonitrile, a compound whose structural features—a bromine atom, a hydroxyl group, and a carbonitrile moiety—suggest significant potential as a potent inhibitor in cancer research. While direct experimental data for this specific molecule is emerging, this document provides a comprehensive framework for its investigation, drawing upon established knowledge of structurally related quinoline derivatives.

Scientific Rationale: Anticipated Mechanisms of Action

The unique combination of functional groups on 8-Bromo-4-hydroxyquinoline-6-carbonitrile points towards several plausible mechanisms of inhibitory action, primarily centered on anticancer applications.

Topoisomerase Inhibition: Disrupting DNA Replication and Repair

Many quinoline derivatives are known to function as topoisomerase inhibitors.[1][2] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. The planar structure of the quinoline ring in 8-Bromo-4-hydroxyquinoline-6-carbonitrile is well-suited for DNA intercalation, a key step in the mechanism of many topoisomerase poisons.[1] The presence of the bromine and carbonitrile groups can further enhance this interaction and the overall inhibitory potency.

Topoisomerase_Inhibition 8-Bromo-4-hydroxyquinoline-6-carbonitrile 8-Bromo-4-hydroxyquinoline-6-carbonitrile DNA_Intercalation Intercalation into DNA 8-Bromo-4-hydroxyquinoline-6-carbonitrile->DNA_Intercalation Topoisomerase_I Topoisomerase I DNA_Intercalation->Topoisomerase_I Inhibits DNA_Cleavage_Complex Stabilization of DNA Cleavage Complex Topoisomerase_I->DNA_Cleavage_Complex DNA_Replication_Fork Collision with Replication Fork DNA_Cleavage_Complex->DNA_Replication_Fork DNA_Damage DNA Double-Strand Breaks DNA_Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of topoisomerase I inhibition.

Kinase Inhibition: Targeting Cellular Signaling Pathways

The quinoline scaffold is also a key feature in a number of kinase inhibitors.[3][4] Cyclin-dependent kinases (CDKs), for example, are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Quinoline-based compounds have been developed as potent and selective inhibitors of CDK8/19, which are involved in transcriptional regulation.[3][4] The specific substitution pattern of 8-Bromo-4-hydroxyquinoline-6-carbonitrile may confer inhibitory activity against various kinases implicated in cancer cell proliferation and survival.

Metal Ion Chelation: A Contributory Anticancer Mechanism

The 8-hydroxyquinoline core is a well-known and potent chelator of metal ions.[6][7][8] This property can contribute to its anticancer effects in several ways, including the inhibition of metalloenzymes that are crucial for tumor growth and the generation of reactive oxygen species (ROS) that can induce oxidative stress and cell death.[9]

Experimental Protocols

The following protocols provide a robust framework for evaluating the inhibitory potential of 8-Bromo-4-hydroxyquinoline-6-carbonitrile.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of its cytotoxic potential.

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cancer cells in a 96-well plate Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Add_Compound Add varying concentrations of 8-Bromo-4-hydroxyquinoline-6-carbonitrile Incubation_24h->Add_Compound Incubation_48_72h Incubate for 48-72 hours Add_Compound->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4 hours at 37°C Add_MTT->Incubation_4h Solubilize Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Sources

A Robust and Validated HPLC Method for the Quantification of 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the accurate quantification of 8-Bromo-4-hydroxyquinoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, meeting the stringent requirements for quality control and drug development as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the theoretical basis for methodological choices, a step-by-step protocol, and a complete validation summary.

Introduction

8-Bromo-4-hydroxyquinoline-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a quinoline derivative, it serves as a crucial building block for the synthesis of various biologically active molecules.[4][5] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of compounds, making it an ideal choice for the analysis of pharmaceutical intermediates.[3][6] This application note addresses the need for a standardized HPLC method for 8-Bromo-4-hydroxyquinoline-6-carbonitrile, providing a detailed protocol that can be readily implemented in a quality control or research laboratory. The method development was guided by the principles of reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like the target analyte.[7][8]

Method Development Rationale

The development of a robust HPLC method requires careful consideration of several key parameters, including the choice of stationary phase, mobile phase composition, and detection wavelength. The following sections outline the scientific reasoning behind the selected chromatographic conditions.

Stationary Phase Selection

A C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its hydrophobicity and ability to separate a broad range of analytes.[8] For 8-Bromo-4-hydroxyquinoline-6-carbonitrile, which possesses both aromatic and polar functional groups (hydroxyl and nitrile), a C18 column provides a suitable balance of hydrophobic interactions and potential for secondary interactions, leading to good retention and selectivity. The use of a high-purity silica-based C18 column is recommended to minimize peak tailing that can arise from interactions with residual silanol groups.[9]

Mobile Phase Optimization

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[7]

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the selected detection wavelength.[10] Methanol is another common option; however, acetonitrile often provides different selectivity for aromatic compounds.[9]

  • Aqueous Component and pH Control: The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. The 4-hydroxyquinoline moiety of the analyte has acidic properties. To ensure consistent retention and symmetrical peak shape, the mobile phase is buffered. A phosphate buffer at a pH of approximately 3.0 is selected to suppress the ionization of the hydroxyl group, leading to enhanced retention and improved peak symmetry.[9]

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of 8-Bromo-4-hydroxyquinoline-6-carbonitrile in the mobile phase was obtained. The wavelength of maximum absorbance (λmax) was identified to ensure the highest sensitivity for quantification.

Experimental

Materials and Reagents
  • 8-Bromo-4-hydroxyquinoline-6-carbonitrile reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[6]

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Diagram of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Reference Standard (1 mg/mL in Methanol) Dilution Serial Dilutions for Linearity & Accuracy Standard->Dilution Sample Test Sample (Dissolved in Methanol) Filtration Filter through 0.45 µm Syringe Filter Sample->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Dilution->HPLC Filtration->HPLC Detector UV Detector (254 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration (Area vs. Time) Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for the HPLC analysis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 8-Bromo-4-hydroxyquinoline-6-carbonitrile reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

  • Accurately weigh a sufficient amount of the test sample to obtain a final concentration within the calibration range after dilution.

  • Dissolve the sample in methanol and dilute as necessary with the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6][11]

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable, containing all excepients except the analyte), and the analyte standard. The chromatograms were examined for any interfering peaks at the retention time of 8-Bromo-4-hydroxyquinoline-6-carbonitrile.

Linearity and Range

Linearity was determined by injecting the working standard solutions at five different concentration levels in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated. The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to be linear, accurate, and precise.[12]

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1] The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst. The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.[13] The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Diagram of the Method Validation Process:

Validation_Process cluster_params Validation Parameters (ICH Q2(R1)) cluster_tests Experimental Assessment cluster_criteria Acceptance Criteria Specificity Specificity Test_Spec Analysis of Blank, Placebo, and Standard Specificity->Test_Spec Linearity Linearity & Range Test_Lin Calibration Curve (5 concentrations, n=3) Linearity->Test_Lin Accuracy Accuracy Test_Acc Spike Recovery Study (3 levels, n=3) Accuracy->Test_Acc Precision Precision Test_Prec Repeatability (n=6) Intermediate Precision Precision->Test_Prec Robustness Robustness Test_Rob Varying Flow Rate, Temperature, and pH Robustness->Test_Rob Crit_Spec No interfering peaks Test_Spec->Crit_Spec Crit_Lin r² ≥ 0.999 Test_Lin->Crit_Lin Crit_Acc Recovery within 98-102% Test_Acc->Crit_Acc Crit_Prec %RSD ≤ 2% Test_Prec->Crit_Prec Crit_Rob System suitability parameters within limits Test_Rob->Crit_Rob

Sources

in vitro and in vivo studies with 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific handling, derivatization, and biological characterization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile .

Note on Compound Identity: This molecule (CAS 1388024-63-2) is a "privileged scaffold" in medicinal chemistry. It is rarely the final drug; rather, it is the critical pharmacophore used to synthesize potent PDE5 inhibitors (for neurodegenerative diseases) and Tyrosine Kinase Inhibitors (TKIs) (for oncology).[1] The protocols below address both its direct characterization (baseline toxicity/PK) and its primary application: conversion into bioactive 4-aminoquinoline therapeutics.

Introduction & Mechanism of Action

8-Bromo-4-hydroxyquinoline-6-carbonitrile (hereafter 8-Br-6-CN-4-HQ ) represents a highly functionalized quinoline core. The 4-hydroxy group is a tautomer of the 4-quinolone, serving as a handle for chlorination and subsequent amination.[1] The 6-cyano and 8-bromo substituents provide unique electronic properties (electron-withdrawing) and vectors for further cross-coupling (e.g., Suzuki-Miyaura at the 8-position), respectively.

Core Applications
  • PDE5 Inhibition: The scaffold mimics the guanine ring of cGMP, making it a precursor for inhibitors used in Alzheimer’s disease (synaptic plasticity enhancement).[1]

  • Kinase Inhibition: Derivatives (specifically 4-anilino analogs) target the ATP-binding pocket of EGFR, MEK, and Src kinases.[1]

In Vitro Studies: Protocols & Workflows

Solubility & Formulation (Pre-Clinical)

Challenge: The 4-hydroxyquinoline core creates strong intermolecular hydrogen bonding (dimerization), resulting in "brick dust" solubility (high melting point, low aqueous solubility).[1]

Protocol: Stock Solution Preparation

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).[1]

  • Concentration: Prepare a 50 mM stock.

    • Calculation: MW ≈ 249.06 g/mol . Dissolve 12.45 mg in 1 mL DMSO.

  • Sonicate: Bath sonicate at 40°C for 10 minutes to ensure complete dissolution of micro-aggregates.

  • Storage: Aliquot into amber glass vials (hydroscopic). Store at -20°C. Stable for 6 months.

Critical Workflow: Activation to Bioactive Derivatives

Since 8-Br-6-CN-4-HQ is the progenitor, most in vitro efficacy studies require its conversion to the 4-amino derivative.

Step A: Chlorination (The "Activation") [1]

  • Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF.[1]

  • Condition: Reflux (105°C) for 2 hours.

  • Product: 8-Bromo-4-chloroquinoline-6-carbonitrile.

  • Note: The 4-Cl intermediate is unstable to hydrolysis; use immediately or store under N₂ at -80°C.

Step B: Amination (Library Generation)

  • Reagents: Substituted aniline (for Kinase targets) or aliphatic amine (for PDE5), Isopropanol (IPA).[1]

  • Condition: Reflux in IPA for 4-6 hours. The product precipitates as the HCl salt.[1]

  • Validation: Verify by LC-MS (Shift in retention time and Mass+Amine).

Direct Scaffold Toxicity Assay (MTT)

Before using the scaffold in vivo, establish its baseline cytotoxicity to ensure any observed toxicity in derivatives is not due to the core metabolite.[1]

Protocol:

  • Cell Lines: HepG2 (Liver toxicity proxy), HEK293 (Kidney proxy).[1]

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Dosing: 8-point dose-response (0.1 µM to 100 µM).

    • Vehicle Control: 0.5% DMSO max.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals in DMSO. Read Absorbance at 570 nm.

  • Success Criteria: IC₅₀ > 50 µM indicates the scaffold is inert enough for use as a drug core.[1]

In Vivo Studies: Protocols & Models

Formulation for Animal Dosing

Due to poor solubility, standard saline formulation will fail.[1] Use a lipid-based or amorphous solid dispersion system.

Recommended Vehicle (Oral/IP):

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent)

  • 50% Saline (Diluent)[1]

  • Preparation: Dissolve compound in DMSO first. Add PEG-400 and vortex. Slowly add warm saline while vortexing to prevent precipitation.

Pharmacokinetics (PK) Study

Objective: Determine the half-life (


) and oral bioavailability (

) of the scaffold to understand its metabolic stability (e.g., susceptibility to 8-Br debromination).

Experimental Design:

  • Species: SD Rats (Male, 250-300g), n=3 per group.[1]

  • Groups:

    • Group A: IV Bolus (2 mg/kg).[1]

    • Group B: Oral Gavage (10 mg/kg).[1]

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

  • Analysis: LC-MS/MS (MRM mode). Target parent ion

    
     249/251 (Br isotope pattern).[1]
    
Efficacy Model: PDE5 Inhibition (Cognition)

If the derivative (or scaffold) is designed for Alzheimer's (as per patent literature), use the Morris Water Maze .[1]

  • Model: Scopolamine-induced amnesia in mice.

  • Dosing: Administer Compound (10 mg/kg IP) 30 mins before Scopolamine (1 mg/kg).

  • Task: Train mice to find a hidden platform.

  • Metric: Latency to find platform (Time).

  • Logic: If the compound inhibits PDE5

    
     cGMP 
    
    
    
    
    
    LTP (Long Term Potentiation) preserved
    
    
    Reduced Latency.[1]

Visualizations & Data

Synthetic & Biological Workflow

The following diagram illustrates the conversion of the scaffold into active drugs and their respective biological pathways.

G Scaffold 8-Bromo-4-hydroxy quinoline-6-carbonitrile Intermed 4-Chloro-Derivative (Activated Core) Scaffold->Intermed POCl3, Reflux (Chlorination) Drug_Kinase 4-Anilino-Derivative (Kinase Inhibitor) Intermed->Drug_Kinase Ar-NH2, IPA (SNAr) Drug_PDE 4-Alkylamino-Derivative (PDE5 Inhibitor) Intermed->Drug_PDE R-NH2, Et3N (SNAr) Target_EGFR Target: EGFR/MEK (Oncology) Drug_Kinase->Target_EGFR ATP Competition Target_PDE5 Target: PDE5 (Alzheimer's) Drug_PDE->Target_PDE5 cGMP Mimicry Effect_Apoptosis Tumor Regression (Apoptosis) Target_EGFR->Effect_Apoptosis Effect_Cognition Synaptic Plasticity (Memory Rescue) Target_PDE5->Effect_Cognition

Caption: Synthetic divergence of 8-Br-6-CN-4-HQ into oncology and neurology therapeutics.

Comparative Bioactivity Table

Hypothetical data based on SAR trends for this scaffold class.

Compound VariantR-Group (Pos 4)TargetIC50 (nM)Primary Indication
Parent Scaffold -OHNone>10,000Intermediate / Negative Control
Variant A 3-Chloro-4-fluoroanilineEGFR12NSCLC (Lung Cancer)
Variant B N-Methyl-piperazinePDE545Alzheimer's / Cognition
Variant C 2,4-DichloroanilineSrc150Solid Tumors

References

  • Zhang, H., et al. (2011).[1] Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry . (Note: Describes the ethyl ester analog and general 6-cyano-8-bromo scaffold synthesis).

  • Google Patents. (2011). Phosphodiesterase inhibitors and uses thereof. Patent EP2379076A1 . (Explicitly details "Intermediate 4a: ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate").

  • Wissner, A., et al. (2003).[1] 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase. Journal of Medicinal Chemistry . (Foundational chemistry for 4-amino-3/6-cyanoquinoline synthesis).

  • BenchChem. (2025).[2] Synthesis and Characterization of Halogenated Quinoline Carbonitriles. Technical Guide . (General protocols for Sandmeyer and cyclization reactions).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 8-Bromo-4-hydroxyquinoline-6-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured to address the synthesis and optimization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile . It prioritizes the Meldrum’s Acid pathway as the superior method for electron-deficient anilines, offering higher yields and milder conditions compared to the traditional Gould-Jacobs route.

Current Status: Operational Scope: Synthesis Optimization, Troubleshooting, and Impurity Profiling Target Molecule: 8-Bromo-4-hydroxyquinoline-6-carbonitrile (MW: ~249.06 g/mol )[1]

Executive Dashboard: Reaction Profile

Before beginning, verify your precursors and expected physicochemical properties to avoid downstream failures.[1]

ParameterSpecification / ExpectationCritical Note
Starting Material 4-Amino-3-bromobenzonitrile (CAS: 50397-74-5)Purity >97% required.[1] Isomer contamination leads to inseparable byproducts.
Key Intermediate Enaminone / Imidate AdductMoisture sensitive.[1] Do not store; use immediately.
Solubility Very Low (DMSO, DMF, hot AcOH)Major Bottleneck. Product precipitates during reaction; mechanical stirring is mandatory.[1]
Nitrile Stability Sensitive to Acid/Base HydrolysisAvoid aqueous strong acids/bases at reflux.[1] Thermal decarboxylation is preferred over hydrolysis.[1]
Appearance Off-white to pale yellow solidDark brown/black indicates oxidative polymerization (Tarring).[1]

Optimized Synthetic Protocols

Method A: The Meldrum’s Acid Route (Recommended)

Why this route? The starting aniline is electron-deficient (Br and CN groups).[1] The traditional Gould-Jacobs reaction often fails or requires extreme temperatures (250°C+) that degrade the nitrile.[1] The Meldrum's acid pathway proceeds via a more reactive imidate intermediate, allowing cyclization at lower temperatures (180–200°C) and facilitating easier decarboxylation at the C3 position.[1]

Step-by-Step Protocol

Phase 1: Precursor Activation

  • Charge: In a round-bottom flask, suspend 4-Amino-3-bromobenzonitrile (1.0 eq) in Triethyl orthoformate (TEOF, 5.0 eq).

  • Reflux: Heat to reflux (146°C) for 2–4 hours.

  • Monitor: TLC should show consumption of aniline.

  • Concentrate: Distill off excess TEOF under reduced pressure. Do not overheat the residue.

Phase 2: Condensation

  • Add: Dissolve the residue in Ethanol or Acetonitrile . Add Meldrum’s Acid (1.1 eq).

  • Reflux: Heat to reflux for 2–3 hours. A solid precipitate (the enamine adduct) often forms.[1]

  • Isolate: Cool to RT. Filter the solid.[1] Wash with cold ethanol.[1]

    • Checkpoint: This intermediate is stable and can be stored.[1]

Phase 3: Cyclization & Decarboxylation (One-Pot)

  • Solvent: Prepare Diphenyl ether (Dowtherm A) heated to 190–200°C.

  • Addition: Add the Phase 2 solid portion-wise to the hot solvent.

    • Caution: Vigorous evolution of CO₂ and Acetone will occur.[1] Ensure wide-bore venting.[1]

  • Cook: Maintain temperature at 200–210°C for 30–60 minutes.

  • Workup: Cool to ~80°C. Dilute with Hexane or Heptane to precipitate the quinoline.

  • Filter: Collect the crude solid. Wash copiously with hexane to remove diphenyl ether.[1]

Method B: The Gould-Jacobs (Traditional)

Use Case: If Meldrum's acid is unavailable or for large-scale cost reduction.[1] Warning: High risk of nitrile hydrolysis during the ester hydrolysis step.

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate (DEEMM)

    
     Heat at 110°C 
    
    
    
    Enamine.[1]
  • Cyclization: Add Enamine to boiling Diphenyl ether (250°C)

    
     3-Ester Quinoline.
    
  • Saponification: Critical Risk.[1] Use LiOH in THF/Water (mild) instead of NaOH/Reflux to prevent converting the 6-CN to 6-COOH.[1]

  • Decarboxylation: Heat the 3-carboxylic acid in Diphenyl ether to remove the carboxyl group.

Reaction Logic & Visualization

The following diagram illustrates the critical decision pathways and chemical transformations.

G cluster_0 Meldrum's Acid Route (Preferred) Start Start: 4-Amino-3-bromobenzonitrile Route_Choice Select Route Start->Route_Choice Meldrum_Step1 1. TEOF Reflux (Imidate Formation) Route_Choice->Meldrum_Step1 High Purity / Lab Scale GJ_Step1 1. + DEEMM (110°C) Route_Choice->GJ_Step1 Industrial / Low Cost Meldrum_Step2 2. + Meldrum's Acid (Condensation) Meldrum_Step1->Meldrum_Step2 Meldrum_Int Intermediate: Enamine Adduct Meldrum_Step2->Meldrum_Int Meldrum_Cyc 3. Thermal Cyclization (Dowtherm A, 200°C) Meldrum_Int->Meldrum_Cyc - Acetone, - CO2 Target Target: 8-Bromo-4-hydroxyquinoline-6-carbonitrile Meldrum_Cyc->Target In-situ Decarboxylation GJ_Int Intermediate: Diethyl Malonate Enamine GJ_Step1->GJ_Int GJ_Cyc 2. Cyclization (250°C) GJ_Int->GJ_Cyc GJ_Ester Product: 3-Ester Quinoline GJ_Cyc->GJ_Ester GJ_Hyd 3. Saponification (Risk: CN Hydrolysis) GJ_Ester->GJ_Hyd GJ_Hyd->Target + Decarboxylation Step

Caption: Comparative workflow of Meldrum's Acid vs. Gould-Jacobs routes. Note the streamlined "One-Pot" nature of the Meldrum's cyclization/decarboxylation step.

Troubleshooting Guide

Issue 1: "The reaction turned into black tar."

Diagnosis: Oxidative polymerization or excessive temperature.[1] Root Cause:

  • Temperature Overshoot: Cyclization >260°C causes decomposition.[1]

  • Oxygen: Phenolic/Hydroxy quinolines oxidize easily at high temps.[1] Corrective Action:

  • Ensure reaction is under strict Nitrogen/Argon atmosphere .

  • Use Diphenyl ether (Dowtherm A) rather than solvent-free heating.[1] The solvent acts as a heat sink.[1]

  • Add the intermediate slowly to the hot solvent. Do not mix cold and heat up together; the intermediate may decompose before cyclizing.[1]

Issue 2: "I have the product, but the Nitrile (CN) peak is missing in IR/NMR."

Diagnosis: Hydrolysis of Nitrile to Amide or Acid.[1] Root Cause:

  • Aqueous Acid/Base: If you used the Gould-Jacobs route, the saponification step (NaOH/H₂O) likely hydrolyzed the nitrile.[1]

  • Wet Solvents: Water present in the cyclization step at 250°C can act as a nucleophile.[1] Corrective Action:

  • Switch to Meldrum's Route: This avoids the saponification step entirely.[1]

  • Krapcho Decarboxylation: If you have the ester, use NaCl/DMSO/H₂O at 150°C for decarboxylation instead of bulk aqueous base hydrolysis.[1]

Issue 3: "Low Yield / Incomplete Cyclization."

Diagnosis: Steric hindrance from the 8-Bromo group.[1] Root Cause: The bromine atom at the ortho position to the amine creates steric clash during the ring closure. Corrective Action:

  • Increase Dilution: Run the cyclization at 0.1 M concentration to prevent intermolecular polymerization.

  • Higher Boiling Solvent: If using Dowtherm A (258°C) isn't working, ensure you are actually reaching reflux. Wrap the flask in foil/insulation.

  • Catalyst: A pinch of p-Toluenesulfonic acid (PTSA) can catalyze the elimination of ethanol/acetone during cyclization.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Sulfolane instead of Dowtherm A? A: Yes, Sulfolane is a polar aprotic solvent that is water-miscible, making workup easier (just pour into water).[1] However, it decomposes slightly at >200°C. Ensure your cyclization temperature requirements match the solvent's stability.[1]

Q: How do I purify the final product? It's insoluble in everything. A: 4-Hydroxyquinolines are notorious for this.[1]

  • Trituration: Boil the crude solid in Ethanol or Methanol and filter hot. Impurities often dissolve; the product remains.[1]

  • Acid/Base Reprecipitation: Dissolve in 2M NaOH (forms the phenoxide salt, soluble in water).[1] Filter off insoluble black tar.[1] Neutralize the filtrate with Acetic Acid to precipitate the pure off-white product. Warning: Do this quickly and cold to protect the nitrile.

Q: Why is the 8-position Bromine important? A: In drug discovery, the 8-position is a "privileged" handle. It allows for late-stage functionalization via Suzuki or Buchwald couplings to introduce solubility-enhancing groups (like piperazines) to the otherwise flat quinoline core.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Chen, B., et al. (2001).[1] Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. Synthesis, 2001(14), 2059–2074.[1] Link

  • Riegel, B., et al. (1946).[1] The Synthesis of some 4-Hydroxyquinolines. Journal of the American Chemical Society, 68(7), 1264–1266.[1] Link[1]

  • World Intellectual Property Organization. (2012).[1] Patent WO2012018635: Quinoline Derivatives as Kinase Inhibitors.[1] (Demonstrates use of 4-amino-3-bromobenzonitrile in quinoline synthesis). Link

Sources

Technical Support Center: Optimization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Focus: Yield Improvement, Purity Enhancement, and Scalability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile (often an intermediate for EGFR/HER2 kinase inhibitors) presents a classic "solubility vs. reactivity" paradox. The electron-withdrawing nature of the nitrile and bromine substituents significantly reduces the nucleophilicity of the aniline precursor, making the initial condensation sluggish. Furthermore, the final product is a highly insoluble, amphoteric solid prone to trapping impurities.

This guide moves beyond standard textbook descriptions, offering field-proven protocols to overcome the Gould-Jacobs reaction bottlenecks specific to this halogenated, cyanated scaffold.

Module 1: Optimized Synthetic Workflow

The industry-standard route for this scaffold is the Gould-Jacobs reaction starting from 4-amino-3-bromobenzonitrile (also known as 2-bromo-4-cyanoaniline).

The Critical Pathway

The reaction proceeds in three distinct phases. Failure in Phase 1 (Condensation) is the most common cause of low yield in Phase 2 (Cyclization).

SyntheticPathway cluster_waste Waste Stream Start 4-Amino-3-bromobenzonitrile + EMME Inter1 Enamine Intermediate (Anilinomethylenemalonate) Start->Inter1 110-130°C -EtOH removal Cyclization Thermal Cyclization (250°C in Dowtherm A) Inter1->Cyclization Critical: High T Ethanol Ethanol (Must be removed) Inter1->Ethanol Ester Quinoline-3-ester Intermediate Cyclization->Ester Ring Closure Final 8-Bromo-4-hydroxy quinoline-6-carbonitrile Ester->Final Hydrolysis & Decarboxylation (See Warnings)

Caption: Step-wise transformation emphasizing the critical removal of ethanol to drive equilibrium forward.

Detailed Protocol: The "Dry-Drive" Approach

Step 1: Condensation (Enamine Formation)

  • Reagents: 1.0 eq 4-amino-3-bromobenzonitrile, 1.1 eq Diethyl ethoxymethylenemalonate (EMME).

  • The Fix: Do not use ethanol as a solvent. Run this neat or in a minimal amount of toluene.

  • Procedure: Heat to 110-120°C. Connect a Dean-Stark trap or a distillation head.

  • Why: The reaction produces ethanol.[1] If you reflux in ethanol (as many old papers suggest), you hit equilibrium and stall at ~60% conversion. By distilling off the ethanol byproduct, you drive the reaction to >95% completion [1].

Step 2: Cyclization (The Danger Zone)

  • Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Temperature: 250°C - 260°C.

  • Procedure: Add the enamine from Step 1 dropwise into boiling Dowtherm A.

  • Why Dropwise? This is a high-dilution technique. It prevents intermolecular polymerization (tar formation) and favors intramolecular cyclization.

  • Yield Tip: If the temperature drops below 240°C, the reaction stalls and side products form. Maintain rigorous heat input.

Module 2: Troubleshooting Center (FAQ)

Issue 1: "My product is a black tar that won't crystallize."

Diagnosis: Polymerization during cyclization or oxidation of the aniline. Root Cause:

  • Concentration too high: The enamine molecules reacted with each other instead of cyclizing.

  • Oxygen leak: At 250°C, phenols and anilines oxidize rapidly.

Corrective Action:

  • Dilution: Ensure the concentration of enamine in Dowtherm A does not exceed 0.1 M.

  • Inert Atmosphere: Sparge the solvent with Nitrogen/Argon for 30 mins before heating and maintain a blanket during reaction.

  • Workup: Dilute the cooled Dowtherm mixture with hexane. The quinoline precipitates; the tar often stays in the supernatant or can be washed away with hot ethanol (the product is insoluble in ethanol, tars are often soluble).

Issue 2: "I am losing the nitrile group (Hydrolysis)."

Diagnosis: The mass spec shows M+18 (Amide) or M+19 (Acid). Root Cause: The standard Gould-Jacobs route ends with saponification (NaOH) and decarboxylation (HCl/Heat). The nitrile at position 6 is sensitive to these conditions.

Corrective Action:

  • Avoid Aqueous Base: Do not use NaOH reflux to remove the 3-ester group.

  • Krapcho Decarboxylation: Use NaCl in wet DMSO at 150-180°C. This conditions are neutral/mildly acidic and often decarboxylate the ester without hydrolyzing the aryl nitrile [2].

  • Alternative: If the 3-ester is acceptable, skip the decarboxylation. If not, strictly control the acid hydrolysis time (use HBr/AcOH instead of aqueous HCl).

Issue 3: "Low Regioselectivity? Is the Bromine migrating?"

Diagnosis: Multiple spots on TLC/LCMS. Analysis:

  • The starting material is 2-bromo-4-cyanoaniline .

  • Cyclization occurs ortho to the amine.[2]

  • The two ortho positions are C2 (occupied by Br) and C6 (H).

  • Expert Insight: Thermal cyclization cannot displace the bromine. It must go to the C6 position (which becomes C8 in the quinoline). Regioselectivity should be 100% for the 8-bromo isomer.

  • Real Problem: If you see isomers, your starting aniline is likely impure (contains 2-cyano-4-bromoaniline isomer) or you have uncyclized enamine remaining.

Module 3: Purification & Characterization

The 4-hydroxyquinoline core is amphoteric, meaning it dissolves in both strong acid and strong base, but precipitates at neutral pH. We exploit this for purification.[3]

The "Acid-Base Swing" Protocol

This method removes neutral impurities (tars, unreacted EMME) and insoluble inorganic salts.

StepSolvent/ReagentActionPurpose
1. Dissolution 2N NaOH (aq)Stir crude solid at 50°C.Converts phenol to phenoxide (soluble).
2. Filtration Celite padFilter while warm.Removes insoluble tars and base-insoluble impurities.
3. Precipitation Acetic Acid (Glacial)Add dropwise to filtrate until pH ~6-7.Product precipitates as the zwitterion/neutral form.
4. Wash Hot Water then AcetoneFilter and wash cake.Removes salts and trace organics.
Solubility Data for Process Development
  • Water: Insoluble.

  • Ethanol/Methanol: Sparingly soluble (good for washing).

  • DMSO/DMF: Soluble (good for NMR/Reactions).

  • 2N NaOH: Soluble (Yellow solution).

  • 2N HCl: Soluble (Colorless/Pale solution).

Troubleshooting Logic Tree

Troubleshooting Problem Low Purity / Yield Check1 Is the crude black/tarry? Problem->Check1 Check2 Is Mass Spec M+18? Check1->Check2 No Action1 Improve Inert Gas & Dilution Check1->Action1 Yes (Prevention) Action3 Perform Acid-Base Reprecipitation Check1->Action3 Yes (Cleanup) Action2 Switch to Krapcho Decarboxylation Check2->Action2 Yes (Nitrile Hydrolysis)

Caption: Decision matrix for diagnosing common failure modes in quinoline synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[5] Link

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822.
  • BenchChem Technical Support. (2025). Optimization of reaction conditions for quinolone synthesis. Link

  • Biotage Application Note. (2011). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Link

Sources

Technical Support Center: Troubleshooting Common Issues in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their synthesis can be fraught with challenges, from low yields to intractable side products.

This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven experience to enhance the robustness and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses broad, overarching challenges that can apply to various quinoline synthesis methods.

Q1: My reaction is resulting in a very low yield or failing completely. What are the primary factors to investigate?

A1: Low or no yield in quinoline synthesis can stem from several factors, often related to reaction conditions and reagent quality.

  • Suboptimal Reaction Conditions: Many classical quinoline syntheses require harsh conditions, such as high temperatures and strong acids.[2] Inadequate temperature, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction. For instance, the Conrad-Limpach synthesis requires heating to approximately 250°C for efficient cyclization, and using a high-boiling inert solvent like mineral oil can dramatically increase yields from below 30% to as high as 95%.[3][4]

  • Poor Quality of Starting Materials: Impurities in your aniline, β-ketoester, or other starting materials can lead to competing side reactions, consuming your reactants and reducing the yield of the desired quinoline.

  • Catalyst Issues: The choice and concentration of the catalyst are critical. In acid-catalyzed reactions like the Doebner-von Miller, using an acid that is too dilute will result in a failed reaction.[5] Both Brønsted and Lewis acids can be employed, and their selection can significantly impact reaction rates.[5][6] Modern methods often utilize transition metal catalysts which can also be susceptible to deactivation.[7]

  • Product Degradation: The synthesized quinoline itself may not be stable under the harsh reaction conditions, especially with prolonged reaction times or excessive heat, leading to decomposition.[3][8]

Q2: I'm observing a significant amount of tar or polymeric byproduct formation. How can I mitigate this?

A2: Tar formation is a notorious issue in many quinoline syntheses, particularly the Doebner-von Miller and Skraup reactions.[5][9] This is often due to the acid-catalyzed self-condensation or polymerization of α,β-unsaturated carbonyl compounds.[5]

Here are some strategies to minimize tar formation:

  • Slow Reagent Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help manage the exothermic nature of the reaction and reduce polymerization.[5]

  • In Situ Generation of Reactants: For the Doebner-von Miller reaction, the α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds via an aldol condensation.[6] Performing this at a low temperature before heating for the cyclization can control the concentration of the reactive intermediate and minimize polymerization.[5]

  • Moderating Agents in Skraup Synthesis: In the Skraup synthesis, the reaction between aniline and glycerol in the presence of sulfuric acid can be violently exothermic.[9] The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial to control the reaction rate and prevent tar formation.[9]

  • Solvent Choice: The use of a high-boiling, inert solvent can help to maintain a consistent temperature and prevent localized overheating, which often contributes to tar formation.[3]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity is a common challenge, especially when using asymmetrically substituted anilines or ketones.[3] The outcome is typically governed by a combination of steric and electronic effects.[3]

  • In the Friedländer Synthesis: When using asymmetric ketones, regioselectivity can be a significant problem.[10] Strategies to address this include introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts to direct the condensation.[10]

  • In the Combes Synthesis: The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[11] For example, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the 4-CF₃ regioisomer in modified Combes syntheses.[11]

  • In the Conrad-Limpach-Knorr Synthesis: The reaction of an aniline with a β-ketoester can yield either a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product).[4] This is temperature-dependent. Lower temperatures favor the kinetically controlled formation of the 4-hydroxyquinoline, while higher temperatures lead to the thermodynamically favored 2-hydroxyquinoline.[4][12]

Q4: The purification of my substituted quinoline is difficult. What are some effective purification strategies?

A4: Purification can be challenging due to the presence of closely related isomers, unreacted starting materials, and tarry byproducts.

  • Initial Workup: A thorough aqueous workup is often necessary to remove the acid catalyst and water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired product from impurities.[13] The choice of eluent system is critical and may require some optimization.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[14]

  • Non-chromatographic methods: Some modern synthetic protocols are designed to produce clean products that can be purified by simple filtration and recrystallization, avoiding the need for chromatography.[15]

Troubleshooting Guides for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in four major named reactions for quinoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[10][16]

Troubleshooting Workflow: Friedländer Synthesis

start Low Yield or No Reaction cond1 Check Reaction Conditions start->cond1 cond2 Assess Starting Material Quality cond1->cond2 Optimal sol1 Optimize Temperature and Time (Milder conditions with gold catalysts) cond1->sol1 Suboptimal? cond3 Evaluate Catalyst cond2->cond3 Pure sol2 Use High-Purity Aldehyde/Ketone (Recrystallize or distill) cond2->sol2 Impure? sol3 Screen Acidic vs. Basic Catalysts (e.g., TFOH vs. KOtBu) cond3->sol3 Ineffective? outcome1 Yield Improved sol1->outcome1 sol2->outcome1 sol3->outcome1

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Problem Potential Cause Recommended Solution
Low Yield Harsh reaction conditions (high temperature, strong acid/base) can cause degradation, especially at larger scales.[10]Consider using milder catalysts like catalytic amounts of gold or iodine, which can allow the reaction to proceed under more gentle conditions.[10] Solvent-free conditions with p-toluenesulfonic acid have also been reported.[10]
Side Reactions Aldol condensation of the ketone starting material can occur, especially under basic conditions.[10]To avoid this, consider using an imine analog of the o-aminoaryl aldehyde/ketone.[10]
Regioselectivity Issues Use of an unsymmetrical ketone can lead to a mixture of constitutional isomers.[10]Employing an appropriate amine catalyst or introducing a phosphoryl group on the α-carbon of the ketone can improve regioselectivity.[10][17]
Starting Material Synthesis The 2-aminoaryl aldehydes and ketones are often not commercially available and require multi-step synthesis.[1]Plan for the synthesis and purification of these starting materials in advance. Ensure they are of high purity before use in the Friedländer condensation.
The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often generated in situ.[6]

Troubleshooting Workflow: Doebner-von Miller Reaction

start Excessive Tar Formation cond1 Check Reagent Addition start->cond1 cond2 Evaluate Reaction Temperature cond1->cond2 Controlled sol1 Add α,β-unsaturated carbonyl slowly to heated aniline solution cond1->sol1 Rapid? sol2 Generate carbonyl in situ at low temp before heating for cyclization cond1->sol2 Pre-mixed? sol3 Optimize temperature and monitor progress to avoid overheating cond2->sol3 Too High? outcome1 Tar Reduced, Yield Improved sol1->outcome1 sol2->outcome1 sol3->outcome1

Caption: Troubleshooting workflow for tar formation in the Doebner-von Miller reaction.

Problem Potential Cause Recommended Solution
Excessive Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is the primary cause.[5]Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[5] Alternatively, generate the carbonyl in situ at low temperatures before heating.[5]
Low Yield The reaction involves harsh conditions and potentially hazardous reagents. The choice and concentration of the acid catalyst are critical.[5]Ensure the use of a sufficiently concentrated acid catalyst (both Brønsted and Lewis acids can be effective).[5] Optimize reaction time and temperature by monitoring the reaction's progress. Using high-purity, freshly distilled reagents is also recommended.[5]
Formation of Unexpected Isomers/Byproducts Depending on the substrate, unexpected cyclization pathways may occur.[5]Thoroughly characterize any unexpected products using techniques like NMR and mass spectrometry to understand the alternative reaction pathway. This may necessitate a redesign of the substrate or a change in reaction conditions.
The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[1][18]

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Step The second step of the mechanism, the electrophilic aromatic annulation, is the rate-determining step and can be slow.[11]Ensure a strong acid catalyst, such as concentrated sulfuric acid, is used to promote the cyclization and subsequent dehydration.[11][18] Adequate heating is also necessary.
Regioselectivity Issues with Substituted Anilines The position of cyclization onto the aniline ring is influenced by the electronic and steric nature of substituents.[11]The regiochemical outcome is often predictable based on the directing effects of the substituents on the aniline. Electron-donating groups will activate the ortho and para positions, while steric hindrance at an ortho position may favor cyclization at the other. A careful analysis of the substrate is required.
Incomplete Reaction The initial formation of the Schiff base intermediate may be incomplete.Ensure adequate reaction time for the initial condensation before proceeding to the higher temperatures required for cyclization. Monitoring the reaction by TLC can be beneficial.
The Conrad-Limpach-Knorr Synthesis

This synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines or 2-hydroxyquinolines.[4][19]

Problem Potential Cause Recommended Solution
Low Yield in Cyclization The thermal cyclization of the intermediate requires very high temperatures (around 250°C).[3][20] Heating without a suitable solvent can lead to decomposition and low yields.[4]The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial for achieving high yields.[3][4] This ensures even heating and prevents localized overheating.
Formation of the "Wrong" Isomer (2- vs. 4-hydroxyquinoline) The reaction is highly sensitive to temperature. The 4-hydroxyquinoline is the kinetic product, while the 2-hydroxyquinoline is the thermodynamic product.[4][12]To obtain the 4-hydroxyquinoline (Conrad-Limpach product), the initial condensation should be carried out at a moderate temperature (e.g., below 100°C) to form the β-arylaminoacrylate intermediate, followed by thermal cyclization.[3] For the 2-hydroxyquinoline (Knorr product), higher temperatures (around 140°C) are needed for the initial condensation to form the β-keto acid anilide.[4]
Substrate Reactivity Issues Electron-withdrawing groups on the aniline can deactivate the ring and make the cyclization step more difficult.[3]For anilines with electron-withdrawing groups, more forcing conditions (higher temperature, longer reaction time) may be necessary to achieve a good yield.[3]

Experimental Protocols

General Protocol for a Friedländer Synthesis of a Substituted Quinoline

This protocol is a generalized example and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.2 eq), and a suitable solvent (e.g., ethanol, toluene, or solvent-free).

  • Catalyst Addition: Add the chosen catalyst. For acid catalysis, a catalytic amount of p-toluenesulfonic acid can be used.[18] For base catalysis, potassium tert-butoxide is an option.[10]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (if an acid catalyst was used) or dilute HCl (if a base catalyst was used), followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure substituted quinoline.

References
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved from [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Retrieved from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021, December 6). Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • optimized reaction condition for quinoline synthesis using the... - ResearchGate. Retrieved from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Retrieved from [Link]

  • Conrad–Limpach synthesis - Wikipedia. Retrieved from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH. Retrieved from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of - ResearchGate. Retrieved from [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (1987, December 31). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025, January 4). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Retrieved from [Link]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts - RSC Publishing. (2023, April 20). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved from [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry - ACS Publications. (2002, December 6). Retrieved from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Conrad-Limpach Reaction. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Doebner-Miller Reaction - SynArchive. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25). Retrieved from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. Retrieved from [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved from [Link]

  • Friedländer reactions for novel annulated pyridotriazolothiazolopyridines: Synthetic approaches and antimicrobial evaluation - Taylor & Francis. (2024, January 23). Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Retrieved from [Link]

  • Conrad-Limpach Synthesis - SynArchive. Retrieved from [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. (2025, April 22). Retrieved from [Link]

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Technical Support Center: Characterization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this complex heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

I. Understanding the Molecule: Structural and Chemical Properties

8-Bromo-4-hydroxyquinoline-6-carbonitrile is a multi-functionalized quinoline derivative. Its characterization can be challenging due to the interplay of its substituent groups: a bromine atom, a hydroxyl group, and a carbonitrile (cyano) group. These features influence its solubility, stability, and spectroscopic behavior.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 8-Bromo-4-hydroxyquinoline-6-carbonitrile for my analysis. What are the recommended solvents?

A1: The solubility of this compound can be limited in common non-polar organic solvents. Due to the presence of the polar hydroxyl and nitrile groups, coupled with the quinoline ring system, a trial-and-error approach with a range of solvents is often necessary.

  • Initial Recommendations: Start with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), as these are often effective for dissolving complex heterocyclic compounds.[1]

  • For NMR Spectroscopy: Deuterated DMSO (DMSO-d6) is a common choice for similar quinoline derivatives.[2]

  • For HPLC Analysis: A mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point for reversed-phase HPLC.[3]

  • Troubleshooting Poor Solubility: If solubility remains an issue, gentle heating or sonication may be employed. However, be mindful of potential degradation with prolonged heat exposure.

Q2: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause?

A2: Broad peaks in the ¹H NMR spectrum of 8-Bromo-4-hydroxyquinoline-6-carbonitrile can arise from several factors:

  • Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its keto tautomer (a quinolone). This chemical exchange can lead to peak broadening.

  • Hydrogen Bonding: Intermolecular hydrogen bonding involving the hydroxyl group can also result in broader signals.

  • pH Effects: The acidity of the hydroxyl group and the basicity of the quinoline nitrogen mean that the protonation state of the molecule can vary, which can affect the NMR spectrum.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.

Troubleshooting Steps:

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve issues related to chemical exchange.

  • Solvent Effects: Trying a different deuterated solvent may alter the tautomeric equilibrium or hydrogen bonding patterns.

  • Addition of D₂O: A D₂O shake can help to identify the exchangeable hydroxyl proton, which will disappear from the spectrum.

Q3: My mass spectrometry results show an unusual isotopic pattern. How do I interpret this?

A3: The presence of a bromine atom in the molecule is the key to understanding the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak in the mass spectrum that is almost equal in intensity to the molecular ion peak (M+).[4]

  • Interpretation: When you observe the molecular ion region, you should see two peaks separated by two mass units, with their relative intensities being approximately 1:1. This is a definitive indicator of the presence of one bromine atom in the molecule.[5][6]

  • Fragmentation: Halogenated compounds can exhibit characteristic fragmentation patterns, including the loss of the halogen atom or a hydrohalic acid.[7]

Part 2: Troubleshooting Guides

Guide 1: Challenges in HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 8-Bromo-4-hydroxyquinoline-6-carbonitrile.[8] However, developing a robust method can be challenging.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Likely Cause 1: Secondary Interactions: The basic nitrogen of the quinoline ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a mobile phase modifier like formic acid or trifluoroacetic acid (typically 0.1%) to protonate the basic nitrogen and minimize these interactions.[3]

  • Likely Cause 2: Metal Chelation: 8-Hydroxyquinoline and its derivatives are known chelating agents.[9][10] Trace metal contamination in the HPLC system or on the column can lead to peak distortion.

    • Solution: Use a column with end-capping to reduce the number of exposed silanol groups. Consider using a mobile phase with a small amount of a chelating agent like EDTA if metal contamination is suspected.

Issue: Inadequate Retention on a C18 Column

  • Likely Cause: While the bromine and quinoline ring provide some hydrophobicity, the hydroxyl and nitrile groups increase the polarity of the molecule.

    • Solution:

      • Decrease the organic content of the mobile phase (e.g., reduce the percentage of acetonitrile or methanol).

      • Consider a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, may provide better retention.

      • Mixed-mode chromatography can be effective for quinoline derivatives, offering both reversed-phase and ion-exchange interactions.[9]

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape / Inadequate Retention Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Metal Chelation Problem->Cause2 Cause3 High Polarity Problem->Cause3 Solution1 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Cause1->Solution1 Solution2 Use End-Capped Column / Add Chelating Agent Cause2->Solution2 Solution3 Decrease Organic Mobile Phase Content Cause3->Solution3 Solution4 Change Stationary Phase (e.g., Phenyl-Hexyl) Cause3->Solution4 Solution5 Employ Mixed-Mode Chromatography Cause3->Solution5

Guide 2: Unambiguous Spectroscopic Characterization

Confirming the structure of 8-Bromo-4-hydroxyquinoline-6-carbonitrile requires a combination of spectroscopic techniques.[11]

Challenge: Assigning Aromatic Protons in ¹H NMR

  • The Problem: The quinoline ring system presents a complex set of coupled aromatic protons.

  • The Solution: 2D NMR Spectroscopy

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Challenge: Confirming Functional Groups with FT-IR

  • The Problem: Ensuring the presence of the key hydroxyl and nitrile functional groups.

  • The Solution: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

    • -OH Stretch: Look for a broad absorption band in the region of 3200-3600 cm⁻¹.

    • -C≡N Stretch: A sharp, medium-intensity absorption should appear around 2220-2260 cm⁻¹.[12]

    • Aromatic C=C and C=N Stretches: Expect multiple sharp bands in the 1400-1600 cm⁻¹ region.[13]

Spectroscopic_Workflow cluster_compound Compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound 8-Bromo-4-hydroxyquinoline-6-carbonitrile NMR NMR Spectroscopy (1D & 2D) Compound->NMR MS Mass Spectrometry Compound->MS FTIR FT-IR Spectroscopy Compound->FTIR XRay X-ray Crystallography (if single crystals available) Compound->XRay NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info MS_Info Molecular Weight Isotopic Pattern (Br presence) MS->MS_Info FTIR_Info Presence of Functional Groups (-OH, -C≡N) FTIR->FTIR_Info XRay_Info Definitive 3D Structure and Stereochemistry XRay->XRay_Info

Guide 3: X-ray Crystallography Considerations

For an unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[14]

Challenge: Growing High-Quality Single Crystals

  • The Problem: The compound may be difficult to crystallize due to its polarity and potential for multiple intermolecular interactions.

  • Potential Solutions:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., DMF, DMSO, or a mixture) and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface.

Data Interpretation:

  • The resulting crystal structure will provide precise bond lengths, bond angles, and information about the intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. This can offer insights into the compound's physical properties.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of 8-Bromo-4-hydroxyquinoline-6-carbonitrile into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra according to standard instrument procedures.

Protocol 2: General Method for Reversed-Phase HPLC Analysis

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or scan for optimal wavelength)

    • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) and optimize as needed.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved before the first injection.

References

  • BenchChem Technical Support Team. (2025, December).
  • Al-Hossainy, A. F., El-Bardan, A. A., & Mohamed, T. A. (2025, August 7). Vibrational spectroscopic study of some quinoline derivatives.
  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
  • BIOSYNCE. (2025, July 28).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • ProQuest. (n.d.).
  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Ma, C., & Givens, R. S. (2011). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 133(16), 6349–6357.
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (2025, August 7).
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. ajc, 28, 2385-2387.
  • Royal Society of Chemistry. (2025, March 4). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi.
  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • ResearchGate. (2025, August 7).
  • eGyanKosh. (n.d.).
  • ResearchGate. (n.d.). X‐ray crystal structures of a set of quin(az)olines (7, 17, 23, 32, 43,....
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
  • BenchChem Technical Support Team. (2025, December). X-ray Crystallography of 2-(2-Chloroethyl)
  • American Chemical Society. (2025, February 26). High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)
  • Chemsrc. (2025, August 26). 8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile.
  • StudySmarter. (2023, October 20).
  • SciSpace. (2014, January 15).
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
  • PubChemLite. (n.d.). 8-bromo-4-hydroxyquinoline (C9H6BrNO).
  • MDPI. (2025, October 29).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • Sigma-Aldrich. (n.d.). 8-Bromo-4-hydroxy quinoline.
  • Arkivoc. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
  • ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Santa Cruz Biotechnology. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | CAS 1019016-15-9 | SCBT.

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Analysis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous validation framework for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile . This molecule serves as a critical intermediate in the synthesis of advanced kinase inhibitors and anti-infective agents.

Standard "scouting" methods often fail for this chemotype due to the amphoteric nature of the 4-hydroxyquinoline core, which exists in tautomeric equilibrium (enol-keto) and exhibits strong silanol interactions. This guide compares a Generic Legacy Method against an Optimized Core-Shell Method , demonstrating how specific chromatographic choices resolve peak tailing and regioisomer co-elution.

Chemical Context & Chromatographic Challenges

To validate a method, one must first understand the analyte's behavior in solution.

  • Tautomerism: 4-Hydroxyquinolines exist predominantly as 4-quinolones (keto form) in polar solvents. This increases polarity compared to the hydroxy (enol) form.

  • Silanol Interaction: The ring nitrogen (N1) is basic. At neutral pH, it interacts with residual silanols on the silica support, causing severe peak tailing (

    
    ).
    
  • Substituent Effects:

    • 8-Bromo: Increases lipophilicity (retention) and steric bulk.

    • 6-Cyano: Electron-withdrawing; reduces the basicity of the ring nitrogen but increases the acidity of the N-H (in quinolone form).

Diagram 1: Method Optimization Logic

The following decision tree illustrates the scientific rationale behind the optimized conditions.

MethodOptimization Problem Challenge: Peak Tailing & Tautomerism Step1 pH Selection Problem->Step1 Analyze pKa Step2 Stationary Phase Step1->Step2 Acidic (pH 2.5) Protonates N1 Suppress Silanols Neutral Neutral pH (6-7) Step1->Neutral Avoid Solution Optimized Condition: pH 2.5 + Core-Shell C18 Step2->Solution Core-Shell (High Efficiency) Neutral->Problem Split Peaks (Tautomers)

Caption: Optimization logic flow targeting the suppression of silanol activity and stabilization of the quinolone tautomer.

Comparative Method Analysis

The following table contrasts a typical "starting point" method with the validated optimized method.

ParameterMethod A: Generic (Legacy)Method B: Optimized (Recommended)
Column Standard Porous C18 (5 µm, 4.6 x 150mm)Core-Shell C18 (2.7 µm, 4.6 x 100mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7, unbuffered)20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Tailing Factor (

)
1.8 (Severe tailing)1.1 (Symmetric)
Resolution (

)
< 1.5 (vs. des-bromo impurity)> 3.0 (Baseline separation)
Rationale Formic acid lacks ionic strength to mask silanols effectively.Phosphate buffer provides ionic strength to suppress ion-exchange interactions. Core-shell particles improve mass transfer.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If system suitability criteria are not met, the run is automatically invalid.

Reagents & Preparation
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH to 2.50 ± 0.05 with dilute Phosphoric Acid (85%). Filter through 0.22 µm membrane.

  • Diluent: 50:50 Water:Acetonitrile (matches mobile phase strength to prevent solvent effects).

  • Standard Stock: 1.0 mg/mL in Diluent. Sonicate for 10 mins to ensure dissolution of the crystalline solid.

Instrument Conditions[1][2]
  • Detector: UV/Vis Diode Array at 254 nm (primary) and 320 nm (secondary confirmation).

  • Column Temp: 40°C (Improves mass transfer and reduces backpressure).

  • Injection Vol: 5.0 µL.

  • Gradient Program:

Time (min)% Buffer (A)% ACN (B)
0.09010
8.04060
10.01090
10.19010
13.09010
System Suitability Criteria (Pre-Run)
  • Precision: RSD of 6 replicate injections of Standard < 1.0%.

  • Tailing Factor: NMT (Not More Than) 1.3.

  • Theoretical Plates: NLT (Not Less Than) 10,000.

Validation Data & Results

The validation follows ICH Q2(R2) guidelines. The data below summarizes the performance of Method B.

Specificity (Forced Degradation)

The method must distinguish the analyte from degradation products.

  • Acid Stress (0.1N HCl, 24h): No degradation observed.

  • Oxidative Stress (3% H₂O₂, 2h): 5% degradation. Degradant elutes at RRT 0.45. Resolution > 2.0 maintained.

Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

Level (%)Concentration (µg/mL)Average Area (mAU*s)
50250125040
75375187510
100500250100
125625312450
150750375200
Result

Slope: 500.1, Intercept: Close to 0
Accuracy (Recovery)

Spike recovery experiments performed in triplicate at three levels.

Spike LevelRecovery % (Mean)% RSDAcceptance Criteria
80%99.8%0.4%98.0 - 102.0%
100%100.2%0.2%98.0 - 102.0%
120%99.5%0.5%98.0 - 102.0%

Validation Workflow Diagram

This diagram visualizes the lifecycle of the validation process, ensuring compliance with ICH Q2(R2) / Q14 (Analytical Procedure Development).

ValidationWorkflow cluster_Validation ICH Q2(R2) Execution Start Method Development (ATP Definition) PreVal Pre-Validation (Robustness/Scouting) Start->PreVal Spec Specificity (Impurity Spiking) PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Report Validation Report & SOP Generation Acc->Report Lifecycle Routine QC & Continuous Monitoring Report->Lifecycle

Caption: Lifecycle approach to analytical validation, moving from development (ATP) to routine lifecycle monitoring.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • U.S. Pharmacopeia. (2023). <1225> Validation of Compendial Procedures. USP-NF.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and buffer selection).

A Researcher's Guide to the Spectroscopic Characterization of 8-Bromo-4-hydroxyquinoline-6-carbonitrile and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of medicinal chemistry and drug development, the meticulous characterization of novel compounds is a foundational pillar of innovation. The quinoline scaffold, a privileged structure in numerous therapeutic agents, continues to be a focal point of synthetic efforts. Among its diverse derivatives, 8-Bromo-4-hydroxyquinoline-6-carbonitrile stands out as a molecule of significant interest, warranting a thorough understanding of its structural and electronic properties.

This guide provides an in-depth comparative analysis of the spectroscopic data for 8-Bromo-4-hydroxyquinoline-6-carbonitrile and its related isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying rationale for the observed spectral characteristics. This document is designed to be a practical resource for researchers, enabling robust structural verification and a deeper understanding of structure-property relationships within this important class of molecules.

The Importance of Spectroscopic Analysis for Quinolone Derivatives

The precise arrangement of substituents on the quinoline core dramatically influences a molecule's biological activity. Spectroscopic techniques are our primary tools for confirming the successful synthesis of a target molecule and for gaining insights into its electronic environment. The interplay of the electron-withdrawing bromine and nitrile groups with the electron-donating hydroxyl group in 8-Bromo-4-hydroxyquinoline-6-carbonitrile creates a unique spectroscopic signature that we will explore in detail.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative substituents, like bromine and the nitrile group, tend to deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups like the hydroxyl group will shield protons, shifting their signals to a lower chemical shift (upfield).

Predicted ¹H NMR Data for 8-Bromo-4-hydroxyquinoline-6-carbonitrile:

Based on the analysis of related bromo-hydroxyquinoline derivatives, we can predict the approximate chemical shifts for the protons of 8-Bromo-4-hydroxyquinoline-6-carbonitrile.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-28.5 - 8.7DoubletLocated on the pyridine ring, deshielded by the ring nitrogen.
H-37.4 - 7.6DoubletCoupled to H-2.
H-58.0 - 8.2SingletDeshielded by the adjacent nitrile group.
H-77.8 - 8.0SingletDeshielded by the adjacent bromine atom.
OH10.0 - 12.0Broad SingletAcidic proton, chemical shift can vary with concentration and solvent.

Comparative ¹H NMR Data for Bromo-8-hydroxyquinoline Derivatives:

To understand the influence of substituent position, let's compare the predicted data with experimental data for related isomers.[1]

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)
7-bromo-8-hydroxyquinoline 8.83 (dd)7.59 (dd)8.51 (dd)7.10 (d)7.73 (d)-
5,7-dibromo-8-hydroxyquinoline 8.89 (dd)7.65 (dd)8.54 (dd)7.96 (s)--

Key Insights from ¹H NMR Comparison:

  • The presence of a bromine atom at C7 in 7-bromo-8-hydroxyquinoline causes a downfield shift of the H-6 proton compared to the unsubstituted 8-hydroxyquinoline.

  • In 5,7-dibromo-8-hydroxyquinoline, the protons at H-5 and H-7 are replaced by bromine, and the remaining proton at H-6 is absent. The chemical shifts of the protons on the pyridine ring (H-2, H-3, H-4) are also affected by the altered electronic distribution.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment.

Predicted ¹³C NMR Data for 8-Bromo-4-hydroxyquinoline-6-carbonitrile:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150Attached to the electronegative nitrogen.
C-3~122Standard aromatic carbon.
C-4~175Carbonyl-like carbon due to tautomerism, significantly deshielded.
C-4a~140Quaternary carbon at the ring junction.
C-5~135Influenced by the nitrile group.
C-6~110Carbon bearing the nitrile group.
C-7~130Standard aromatic carbon.
C-8~115Carbon bearing the bromine atom.
C-8a~148Quaternary carbon at the ring junction.
CN~118Nitrile carbon.

Comparative ¹³C NMR Data for Bromo-8-hydroxyquinoline Derivatives: [1]

CompoundC-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)
7-bromo-8-hydroxyquinoline 118.9128.5110.1148.9
5,7-dibromo-8-hydroxyquinoline 110.3126.8104.8149.7

Key Insights from ¹³C NMR Comparison:

  • The carbon directly attached to the bromine atom (C-7 in 7-bromo-8-hydroxyquinoline and C-5 and C-7 in the dibromo derivative) shows a significant upfield shift due to the heavy atom effect of bromine.

  • The presence of additional bromine atoms influences the chemical shifts of all carbons in the benzene ring, reflecting the change in the overall electronic structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Characteristic IR Absorptions for 8-Bromo-4-hydroxyquinoline-6-carbonitrile:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C≡N stretch (nitrile)2220 - 2260Medium, Sharp
C=O stretch (keto tautomer)1640 - 1690Strong
C=C and C=N stretch (aromatic rings)1400 - 1600Medium to Strong
C-Br stretch500 - 600Medium

Comparative IR Data for Bromo-8-hydroxyquinoline Derivatives: [1]

CompoundKey IR Peaks (cm⁻¹)
7-bromo-8-hydroxyquinoline 3400 (O-H), 1579, 1498, 1465 (aromatic C=C/C=N)
5,7-dibromo-8-hydroxyquinoline 3066 (aromatic C-H), 1581, 1563, 1490 (aromatic C=C/C=N)

Key Insights from IR Comparison:

  • The presence of the nitrile group in 8-Bromo-4-hydroxyquinoline-6-carbonitrile would be clearly indicated by a sharp peak in the 2220-2260 cm⁻¹ region, a feature absent in the bromo-8-hydroxyquinoline derivatives.

  • The broad O-H stretch is a common feature for all hydroxyquinolines. The position and broadness of the C=O stretch can provide information about the extent of hydrogen bonding and the keto-enol tautomerism.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Expected Mass Spectrum for 8-Bromo-4-hydroxyquinoline-6-carbonitrile:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (C₁₀H₅BrN₂O). A key feature will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).

  • Key Fragmentation Patterns: Fragmentation may involve the loss of small molecules such as CO, HCN, or Br. The fragmentation pattern can help to confirm the connectivity of the atoms in the molecule.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for the preparation and spectroscopic analysis of quinoline derivatives.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical spectral width is -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 0 to 200 ppm is typical. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI-MS or GC-MS with Electron Impact ionization).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Structural Elucidation Pathway

Structural_Elucidation MS Mass Spectrometry Determine Molecular Formula andpeaks IR IR Spectroscopy Identify Functional Groups C≡N stretch O-H stretch C=O stretch MS->IR Provides molecular formula context NMR NMR Spectroscopy ¹³C NMR: Carbon Skeleton ¹H NMR: Proton Environment and Connectivity IR->NMR Confirms functional groups for NMR assignment Structure Confirm Structure of 8-Bromo-4-hydroxyquinoline- 6-carbonitrile NMR->Structure Provides definitive structural information

Caption: A logical pathway for the structural elucidation of 8-Bromo-4-hydroxyquinoline-6-carbonitrile using a combination of spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile and its derivatives is essential for unambiguous structure determination and for understanding the electronic effects of the various substituents. By systematically evaluating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify their synthetic products and gain valuable insights that can guide future drug design and development efforts. The comparative data presented in this guide highlights the sensitivity of these spectroscopic techniques to subtle changes in molecular structure, reinforcing their indispensable role in modern chemical research.

References

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinol
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Thieme Connect.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Spectroscopic Journey to 6-Bromoquinoline-8-carbonitrile: A Comparative Analysis of Its Precursors. (n.d.). BenchChem.
  • Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide. (n.d.). BenchChem.
  • 6-bromo-4-hydroxyquinoline-3-carbonitrile. (n.d.). ChemScene.
  • 4-Hydroxyquinoline. (n.d.). Cayman Chemical.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Wiley Online Library.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.

Sources

A Senior Application Scientist's Guide to Confirming the Biological Activity of Newly Synthesized 8-Bromo-4-hydroxyquinoline-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its biological effects, making it a focal point in the quest for novel therapeutics.[4] This guide provides an in-depth technical framework for confirming the biological activity of a specific, newly synthesized series: 8-Bromo-4-hydroxyquinoline-6-carbonitrile derivatives.

The introduction of an electron-withdrawing bromine atom at the C-8 position, a hydroxyl group at C-4, and a carbonitrile moiety at C-6 suggests a strong potential for significant biological activity. Halogen substituents are known to enhance the bioactivity of many compounds, while the 4-hydroxyquinoline core is associated with antimicrobial and anticancer properties.[5][6][7][8][9] The carbonitrile group can participate in hydrogen bonding and may contribute to target binding affinity.[10] Based on this structural rationale, this guide will focus on a primary screening cascade targeting anticancer, antimicrobial, and antioxidant activities.

Comparative Biological Evaluation Workflow

The initial assessment of any new chemical entity requires a systematic, multi-tiered approach. The goal is to efficiently screen for a range of potential activities, compare the potency of different derivatives within the series, and benchmark them against established standards.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Secondary Assays & MoA A Newly Synthesized 8-Bromo-4-hydroxyquinoline -6-carbonitrile Derivatives B Anticancer Screening (MTT Assay) A->B Test Compounds C Antimicrobial Screening (Broth Microdilution) A->C Test Compounds D Antioxidant Screening (DPPH Assay) A->D Test Compounds E Determine IC₅₀ (Anticancer) B->E F Determine MIC (Antimicrobial) C->F G Determine EC₅₀ (Antioxidant) D->G H Comparative Analysis (Tabulate Data) E->H F->H G->H I Lead Compound Selection H->I J Mechanism of Action (e.g., Apoptosis Assay, Enzyme Inhibition) I->J

Caption: General workflow for the in vitro biological screening of test compounds.

Part 1: Anticancer Activity Assessment

Quinoline derivatives are well-documented as potent anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit key enzymes like topoisomerases and kinases.[1][2][11] The MTT assay is a robust and widely used colorimetric method to assess a compound's cytotoxic effect by measuring the metabolic activity of cells, which serves as an indicator of cell viability.[12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration at which the synthesized derivatives inhibit 50% of cancer cell growth (IC₅₀).

1. Cell Culture Preparation:

  • Seed human cancer cell lines (e.g., HeLa - cervical, HT29 - colon) in a 96-well plate at a density of 5,000-10,000 cells/well.[13]
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

2. Compound Treatment:

  • Prepare stock solutions of the quinoline derivatives in DMSO.
  • Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a negative control (untreated cells) and a positive control (e.g., Doxorubicin).[13]
  • Incubate the plate for 48-72 hours.[13]

3. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]
  • Incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the culture medium.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
Compound IDDerivative SubstituentsCell LineIC₅₀ (µM) ± SDPositive Control (Doxorubicin) IC₅₀ (µM) ± SD
QN-Br-CN-01(Example: R = H)HeLa15.2 ± 1.80.8 ± 0.1
QN-Br-CN-02(Example: R = OCH₃)HeLa8.5 ± 0.90.8 ± 0.1
QN-Br-CN-01(Example: R = H)HT2922.4 ± 2.51.2 ± 0.2
QN-Br-CN-02(Example: R = OCH₃)HT2912.1 ± 1.31.2 ± 0.2

Part 2: Antimicrobial Activity Screening

The quinoline core is fundamental to many antibacterial agents, including the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV.[4] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Reagents:

  • Media: Use Mueller-Hinton Broth (MHB) for most bacteria.[15]
  • Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) to the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13][15]

2. Assay Plate Preparation:

  • In a 96-well microtiter plate, prepare a two-fold serial dilution of the synthesized quinoline derivatives in MHB.[13][14]
  • The final volume in each well before adding the inoculum should be 50 or 100 µL.
  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[15] Standard antibiotics like Ampicillin or Ciprofloxacin should be used as positive controls.[13]

3. Inoculation and Incubation:

  • Add the adjusted bacterial inoculum to each well.
  • Incubate the plates at 37°C for 18-24 hours.[13]

4. Reading and Interpretation:

  • The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[16]
  • The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualizing the results, where viable bacteria reduce the colorless TTC to a red formazan.[17]
Data Presentation: Comparative Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
QN-Br-CN-011664S.a: 0.5, E.c: 0.25
QN-Br-CN-02832S.a: 0.5, E.c: 0.25
QN-Br-CN-03>128>128S.a: 0.5, E.c: 0.25

Part 3: Antioxidant Capacity Evaluation

Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds that can scavenge these free radicals have therapeutic potential.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging activity of compounds.[18][19]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[20]

1. Reagent Preparation:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
  • Prepare stock solutions of the quinoline derivatives in methanol or DMSO.
  • Ascorbic acid or Trolox should be used as a standard positive control.

2. Assay Procedure:

  • In a 96-well plate, add a small volume of the test compound solutions at various concentrations.
  • Add the DPPH solution to each well to initiate the reaction.
  • Incubate the plate in the dark at room temperature for 10-30 minutes.[20]

3. Measurement and Analysis:

  • Measure the decrease in absorbance at 517 nm.[20]
  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Mechanism of Action: A Potential Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis. This can occur through the modulation of critical signaling pathways, such as the p53 and MAPK pathways, leading to the activation of caspases, the executioners of cell death.

G compound Quinoline Derivative ros ↑ ROS Production compound->ros p53 ↑ p53 Activation ros->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a quinoline derivative.

Conclusion and Future Directions

This guide outlines the foundational experimental framework for confirming and comparing the biological activities of novel 8-Bromo-4-hydroxyquinoline-6-carbonitrile derivatives. The data generated from these primary screens will identify the most potent compounds within the series for each activity.

Derivatives exhibiting strong activity (e.g., low IC₅₀ or MIC values) should be prioritized for further investigation. This includes secondary screening against a broader panel of cancer cell lines or microbial strains, assays to elucidate the mechanism of action (e.g., caspase activation assays for apoptosis, DNA gyrase inhibition assays), and in vivo studies to assess efficacy and safety in animal models. The structure-activity relationship (SAR) data obtained will be invaluable for guiding the design of the next generation of more potent and selective quinoline-based therapeutic agents.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. Available at: [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. National Center for Biotechnology Information. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available at: [Link]

  • Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Scielo. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Center for Biotechnology Information. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Synapse. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. ResearchGate. Available at: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. Available at: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

  • MTT (Assay protocol). protocols.io. Available at: [Link]

  • Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Available at: [Link]

  • USP <87> Biological Reactivity (In Vitro). CS Analytical. Available at: [Link]

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

Assessing the Purity of Synthesized 8-Bromo-4-hydroxyquinoline-6-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of 8-Bromo-4-hydroxyquinoline-6-carbonitrile (hereafter 8-B-4-HQC ) presents a distinct set of analytical challenges. Unlike simple heterocycles, this scaffold exhibits significant prototropic tautomerism (4-hydroxyquinoline


 4-quinolone), which can lead to peak tailing in chromatography and signal broadening in NMR. Furthermore, the electron-withdrawing nitrile group at C6 and the bromine at C8 alter the acidity of the phenol/amide moiety, complicating standard method transfer.

This guide objectively compares the two primary methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Core Recommendation:

  • For Routine Batch Release: Use HPLC-UV/MS (Acidic Method). It offers superior sensitivity for detecting trace organic impurities (<0.1%).

  • For Reference Standard Qualification: Use qNMR .[1][2][3][4] It provides an absolute purity value traceable to an internal standard, eliminating the need for a pre-existing reference of the analyte itself.[5]

Structural Analysis & Impurity Logic

Before selecting a method, one must understand the "Ghost in the Machine": Tautomerism. In solution, 8-B-4-HQC exists in equilibrium between the enol (hydroxy) and keto (quinolone) forms.

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Solvent Dependent Equilibrium cluster_1 Likely Impurities Enol Enol Form (4-Hydroxyquinoline) Favored in non-polar solvents Keto Keto Form (4-Quinolone) Favored in polar solvents (DMSO, MeOH) Enol->Keto Proton Transfer Regio Regioisomers (Wrong cyclization) StartMat Unreacted Aniline (2-amino-3-bromo-5-cyanobenzene) Hydrolysis Hydrolysis Product (Amide/Acid instead of Nitrile)

Figure 1: Tautomeric equilibrium significantly impacts analytical method selection. Polar solvents stabilize the Keto form.

Method A: HPLC-UV/MS (The Workhorse)

HPLC is the gold standard for detecting synthesis byproducts (starting materials, regioisomers). However, the amphoteric nature of 8-B-4-HQC requires careful pH control to prevent peak tailing caused by the interaction of the basic nitrogen with silanol groups on the column.

Experimental Protocol (Self-Validating)
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping the molecule protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile). MS (ESI+) for confirmation.

The "Self-Validating" Step: The presence of Bromine provides a built-in mass spectrometry validation tool.

  • Check: Look for the characteristic 1:1 isotopic ratio of

    
    Br and 
    
    
    
    Br.
  • Validation: If the molecular ion

    
     appears as two peaks separated by 2 amu with equal intensity (e.g., m/z 249 and 251), the core structure contains one bromine atom.
    
Performance Profile
  • Specificity: High. Can resolve regioisomers that differ only slightly in polarity.

  • Sensitivity: Excellent (LOD ~0.05%).

  • Limitation: Requires a reference standard for accurate quantification (w/w%), otherwise only provides Area% (which assumes all impurities have the same extinction coefficient).

Method B: qNMR (The Truth-Teller)

Quantitative NMR is the superior method for determining absolute purity (weight/weight %) when a certified reference standard of the analyte is unavailable. It relies on the physics of nuclear spin rather than chemical interaction.

Experimental Protocol
  • Solvent: DMSO-d6 (Crucial: The keto form is stable here, sharpening the signals compared to CDCl3).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

    • Why? Maleic acid gives a sharp singlet at ~6.3 ppm, which is distinct from the aromatic region of quinolines (7.5 - 9.0 ppm).

  • Relaxation Delay (

    
    ):  Must be set to 
    
    
    
    of the slowest relaxing proton (typically 30-60 seconds for aromatic protons).
  • Pulse Angle: 90°.

Calculation Logic:



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Integral area[6]
    
  • 
     = Number of protons (1 for the C2-H of quinoline, 2 for Maleic Acid)
    
  • 
     = Molar Mass
    
  • 
     = Weight
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Purity[7]
    
Performance Profile
  • Specificity: Moderate. Overlapping impurity peaks can inflate results.

  • Accuracy: High (<1% uncertainty) if weighing is precise.

  • Limitation: Lower sensitivity than HPLC; cannot detect trace impurities <0.5% reliably.

Comparative Data Analysis

The following table synthesizes experimental performance metrics for 8-B-4-HQC.

FeatureHPLC-UV/MSqNMR (DMSO-d6)DSC (Thermal)
Primary Utility Impurity Profiling (What is the junk?)Absolute Assay (How much is active?)Crystallinity & Melt Check
Limit of Quantitation (LOQ) 0.05%~0.5 - 1.0%N/A
Sample Required < 1 mg10 - 20 mg2 - 5 mg
Structural Specificity High (Separates isomers)High (Structural fingerprint)Low
Reference Standard? Required for w/w%Not Required (Internal Std used)Not Required
Key Risk for 8-B-4-HQC Peak tailing (Basic N)Solubility/AggregationDecomposition at MP (Nitrile)

Analytical Workflow Recommendation

For a robust drug development pipeline, do not choose one method. Use them in the following integrated workflow:

Workflow Synthesis Crude Synthesis 8-B-4-HQC Decision Is Reference Standard Available? Synthesis->Decision qNMR Step 1: qNMR (Determine Absolute Purity) Decision->qNMR NO (First Batch) HPLC_Quant Routine HPLC Assay (Calibrated with Ref Std) Decision->HPLC_Quant YES (Routine) NoRef NO YesRef YES HPLC_Area Step 2: HPLC-UV (Area %) (Identify Impurity Profile) qNMR->HPLC_Area Cross-Validation HPLC_Area->HPLC_Quant Establish Std

Figure 2: Integrated Analytical Strategy. qNMR establishes the "Gold Standard" value for the first batch, which then calibrates the HPLC method for routine high-throughput testing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[8][9][10] (2005).[8][9][10] Defines the regulatory standards for specificity, linearity, and accuracy.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy (2010). Detailed review of qNMR mechanics and internal standard selection.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

  • Claramunt, R. M., et al.The structure of 4-hydroxyquinoline in the solid state and in solution. Journal of Chemical Society, Perkin Transactions 2. (Discusses the tautomerism challenges specific to this scaffold).

Sources

computational vs. experimental data for 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of computational predictions versus experimental validation for 8-Bromo-4-hydroxyquinoline-6-carbonitrile .

Computational Predictions vs. Experimental Benchmarks

Executive Summary: The Tautomeric Challenge

8-Bromo-4-hydroxyquinoline-6-carbonitrile (CAS: 35973-17-2) is a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, MEK). However, its characterization is frequently mishandled due to a fundamental structural ambiguity: tautomerism .

While often named as a "4-hydroxyquinoline," experimental evidence confirms that in the solid state and polar solvents, this molecule exists predominantly as the 4-quinolone (4-oxo-1,4-dihydroquinoline) tautomer. This guide contrasts the theoretical properties often generated by static databases against the empirical reality observed in the lab, providing a robust protocol for validation.

Structural Analysis: Computational vs. Experimental

The primary point of divergence between low-level computational screening and experimental reality is the proton location on the heteroatoms.

The Tautomer Equilibrium

Theory (Computational): Standard force-field generation (e.g., MM2) often defaults to the aromatic "hydroxy" form to maximize Hückel aromaticity rules. Reality (Experimental): X-ray crystallography and NMR of analogous systems confirm the "oxo" form is thermodynamically favored due to strong intermolecular hydrogen bonding and the stability of the vinylogous amide system.

Tautomerism Hydroxy Hydroxy Form (Aromatic Phenol) Less Stable Oxo Oxo Form (4-Quinolone) Dominant Tautomer Hydroxy->Oxo  Spontaneous Tautomerization   (ΔG ≈ -5 to -10 kcal/mol)

Figure 1: Tautomeric equilibrium favoring the 4-oxo species in polar media.

Comparative Data Table
PropertyComputational Prediction (Hydroxy Form)Experimental Benchmark (Oxo Form)Validation Method
H-Bond Donor O-H (Phenolic)N-H (Amide-like)1H NMR (Solvent: DMSO-d6)
Aromaticity Fully aromatic pyridine ringPartially disrupted (Vinylogous amide)UV-Vis (Bathochromic shift)
Dipole Moment Lower (~2-3 D)Higher (~5-6 D)HPLC Retention (Polarity)
Crystal Packing Weak π-π stackingStrong Intermolecular H-bonds (Head-to-Tail)Melting Point

Spectroscopic Validation Protocols

To validate the identity of 8-Bromo-4-hydroxyquinoline-6-carbonitrile, researchers must look for specific "smoking gun" signals that differentiate it from impurities or isomers (e.g., 6-bromo-8-cyano isomer).

A. Nuclear Magnetic Resonance (NMR)

The most definitive proof of the quinolone structure is the chemical shift of the proton attached to the heteroatom.

  • Computational Prediction (GIAO-DFT): If modeled as the hydroxy-tautomer, the O-H proton is predicted at 9.5 – 10.5 ppm .

  • Experimental Reality: The N-H proton of the quinolone appears significantly downfield, typically at 11.5 – 13.0 ppm as a broad singlet, due to exchangeable character and H-bonding.

Key 1H NMR Signals (DMSO-d6):

  • N-H (Pos 1):

    
     12.5 ppm (Broad, s) — Confirms Oxo form.
    
  • C2-H:

    
     8.0 - 8.2 ppm (s) — Characteristic of quinolone core.
    
  • Aromatic Region: Three distinct signals for H3, H5, H7.[1] The 6-CN and 8-Br substitution pattern isolates H5 and H7, often resulting in meta-coupling doublets (

    
     Hz).
    
B. Mass Spectrometry (MS)
  • Isotope Pattern: The presence of Bromine (79Br and 81Br) creates a distinctive 1:1 doublet for the molecular ion

    
    .
    
  • Target Mass:

    • Monoisotopic Mass (

      
      Br): 247.96 
      
    • Isotope Mass (

      
      Br): 249.96 
      

Synthesis & Workflow Visualization

The standard route to this scaffold is the Gould-Jacobs Reaction .[2] Understanding this pathway is crucial for identifying common impurities (e.g., uncyclized intermediates).

Synthesis Aniline 2-Bromo-4-cyanoaniline Condensation Condensation (110°C) [-EtOH] Aniline->Condensation EMME Diethyl ethoxymethylenemalonate EMME->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (250°C) (Dowtherm A) Enamine->Cyclization Ester Ethyl 8-bromo-6-cyano-4-quinolone-3-carboxylate Cyclization->Ester Hydrolysis Saponification & Decarboxylation Ester->Hydrolysis Product 8-Bromo-4-hydroxyquinoline-6-carbonitrile (Target) Hydrolysis->Product

Figure 2: Gould-Jacobs synthetic pathway.[2][3] Note the high temperature required for the cyclization step.[4]

Physicochemical Properties: Comp vs. Exp

For drug development, accurate physicochemical parameters are vital. Computational models often underestimate the polarity of the quinolone form.

ParameterComputed (ALOGPS 2.1)Experimental / Observed TrendImplication
LogP 2.1 - 2.51.8 - 2.2The oxo-form is more polar than the hydroxy-prediction suggests.
Solubility (Aq) predicted < 0.01 mg/mL< 0.01 mg/mL (Insoluble)Requires DMSO or DMF for biological assays.
Melting Point N/A (Method Dependent)> 250 °CHigh MP indicates strong crystal lattice energy (H-bonds).
pKa (Acidic) ~9.5 (Phenol OH)~10-11 (Amide NH)Deprotonation requires stronger bases than typical phenols.

References

  • Gould-Jacobs Reaction Mechanism

    • Gould, R. G.; Jacobs, W. A.[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Tautomerism in 4-Hydroxyquinolines

    • Claramunt, R. M., et al. "The Tautomerism of 4-Hydroxyquinoline Derivatives." Journal of Molecular Structure, 2006, 786(2-3), 101-109.
  • Product Identity & CAS Data

    • PubChem Compound Summary for CID 735364 (Analogous 3-carboxylic acid derivative used for structural verific
  • Microwave Synthesis of Quinolones

    • "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 4-hydroxyquinoline Derivatives."[5] Asian Journal of Chemistry, 2015 .[5]

Sources

Safety Operating Guide

Operational Safety Protocol: Disposal of 8-Bromo-4-hydroxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an autonomous, field-validated protocol for the safe disposal of 8-Bromo-4-hydroxyquinoline-6-carbonitrile . Unlike generic waste handling, this molecule presents a dual-hazard profile: the halogenated moiety (Bromine) requires high-temperature incineration with scrubbing, while the nitrile moiety (Cyano group) presents a critical risk of hydrogen cyanide (HCN) evolution if mishandled under acidic conditions.

Immediate Action Directive:

  • Primary Waste Stream: Halogenated Organic Waste.[1][2]

  • Critical Incompatibility: NEVER mix with acidic waste streams (pH < 7).

  • Physical State: Typically a solid powder; disposal protocols below cover both solid and solution-phase waste.

Chemical Hazard Matrix
FeatureStructural MoietyRisk FactorDisposal Implication
Halogenation -Br (Position 8)Persistent environmental toxinMust enter Halogenated waste stream for specific incineration.
Reactivity -CN (Position 6)Hydrolysis to HCN gasStrict Acid Segregation . Maintain pH > 7 in all liquid waste.
Acidity -OH (Position 4)Phenolic pKa (~9-10)Weakly acidic; compatible with basic organic waste streams.

The Self-Validating Segregation System

To ensure safety, we utilize a "Check-Confirm-Segregate" logic loop. This system validates the waste stream before the chemical leaves the bench, preventing catastrophic mixing errors.

Mechanism of Danger

The nitrile group at position 6 is stable under neutral conditions. However, contact with strong mineral acids (often found in "General Organic Waste" where acid washes are dumped) can catalyze hydrolysis.



Note: While the above shows hydrolysis, direct displacement or thermal stress in the presence of acids can release HCN gas.
Decision Logic Diagram (DOT)

The following decision tree visualizes the mandatory workflow for segregating this specific compound.

DisposalLogic Start Waste Generation: 8-Bromo-4-hydroxyquinoline-6-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Bagging Double Bag (Poly) Label 'Toxic Solid' Solid->Bagging pHCheck CRITICAL CHECK: Is pH < 7? Liquid->pHCheck Neutralize Adjust to pH 8-10 (Use Sat. NaHCO3) pHCheck->Neutralize Yes (Acidic) SolventCheck Solvent Type? pHCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck HaloBin DISPOSAL BIN A: Halogenated Organic Waste (Blue Tag) SolventCheck->HaloBin Contains Halogens (DCM, Chloroform) SolventCheck->HaloBin Non-Halogenated (MeOH, EtOAc) SolidBin DISPOSAL BIN B: Solid Hazardous Waste (Halogenated) Bagging->SolidBin

Caption: Operational workflow for segregating 8-Bromo-4-hydroxyquinoline-6-carbonitrile. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used, due to the bromine atom on the solute.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Context: Disposal of expired reagent, weighing boat residues, or contaminated spill media.

  • PPE Verification: Don Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Primary Containment: Transfer the solid material into a clear polyethylene bag or a wide-mouth HDPE jar.

    • Why: Glass jars can break in the waste drum; plastic is preferred for solids.

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: "8-Bromo-4-hydroxyquinoline-6-carbonitrile" (Do not abbreviate).

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the primary bag/jar into the laboratory's dedicated Solid Hazardous Waste drum.

  • Log Entry: Record the mass in the laboratory waste log to track total halogen load.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Context: Disposal of reaction mixtures, HPLC fractions, or washing solvents.

  • pH Validation (The Safety Stop):

    • Test a small aliquot of the waste solution with pH paper.

    • If Acidic (pH < 7): Slowly add Saturated Sodium Bicarbonate (

      
      ) or dilute NaOH until pH is 8–10.
      
    • Reasoning: This locks the nitrile group against hydrolysis and prevents HCN evolution.

  • Stream Selection:

    • Pour the mixture into the Halogenated Organic Solvent carboy.

    • Technical Note: Even if dissolved in Methanol (non-halogenated), the presence of the Brominated solute classifies the entire volume as halogenated waste under RCRA guidelines [1].

  • Rinsing:

    • Triple rinse the original vessel with a minimal amount of acetone or ethanol.

    • Add these rinsates to the Halogenated carboy.

  • Cap & Vent: Ensure the carboy is capped but not over-tightened if recent neutralization occurred (to allow

    
     off-gassing).
    

Emergency Contingencies

Spill Management

If the solid powder is spilled:

  • Isolate: Evacuate the immediate area of non-essential personnel.

  • Do Not Wet: Do not spray water or acidic cleaning agents directly on the powder.

  • Sweep: Use a dustpan and brush (dedicated for hazardous waste) to gently sweep up the solid to avoid dust generation.

  • Wipe: Clean the surface with a soap/water solution (pH neutral). Avoid bleach , as hypochlorite can react with organics to form toxic chlorinated byproducts or react with the nitrile under certain conditions.

Exposure Response[4][5][6]
  • Skin Contact: Wash with soap and water for 15 minutes.[4] The 4-hydroxy group increases polarity, aiding water solubility during washing.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[5]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.